Furo[2,3-C]pyridine-7-carboxamide
Description
Propriétés
Numéro CAS |
190957-78-9 |
|---|---|
Formule moléculaire |
C8H6N2O2 |
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
furo[2,3-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6N2O2/c9-8(11)6-7-5(1-3-10-6)2-4-12-7/h1-4H,(H2,9,11) |
Clé InChI |
UEBCOQHKPCITLM-UHFFFAOYSA-N |
SMILES |
C1=CN=C(C2=C1C=CO2)C(=O)N |
SMILES canonique |
C1=CN=C(C2=C1C=CO2)C(=O)N |
Synonymes |
Furo[2,3-c]pyridine-7-carboxamide (9CI) |
Origine du produit |
United States |
Restoring the Guardian: In Vitro Mechanism of Action of Furo[2,3-c]pyridine-7-carboxamide Derivatives as p53 Y220C Stabilizers
Executive Summary
The tumor suppressor p53 is the most frequently mutated gene in human cancers, with the Y220C mutation representing a highly recurrent, oncogenic alteration responsible for over 100,000 new cancer cases annually[1]. Unlike mutations that directly abrogate the DNA-binding interface, Y220C is a temperature-sensitive structural mutation. The substitution of tyrosine for cysteine at position 220 creates a surface-exposed hydrophobic crevice that destabilizes the β -sheet core of the DNA-binding domain (DBD), causing the protein to rapidly denature and aggregate at physiological temperatures (37°C)[2].
Recently, Furo[2,3-c]pyridine-7-carboxamide derivatives have emerged as a highly potent class of small-molecule stabilizers designed to selectively target this mutation[1]. By occupying the mutation-induced cavity, these compounds thermodynamically stabilize the wild-type-like conformation of the mutant protein, allosterically restoring its DNA-binding capacity and reactivating its intrinsic tumor-suppressive transcriptional program[3]. This technical guide delineates the in vitro mechanism of action of this privileged scaffold and provides the self-validating experimental frameworks required to profile these stabilizers.
Structural Thermodynamics & Allosteric Restoration
The Thermodynamic Folding Equilibrium
Wild-type p53 possesses a marginally stable DBD (melting temperature, Tm≈44∘ C). The Y220C mutation reduces this stability by approximately 4 kcal/mol , shifting the folding equilibrium heavily toward the unfolded, aggregation-prone state at 37°C[2]. The Furo[2,3-c]pyridine-7-carboxamide scaffold acts as a pharmacological chaperone. According to Le Chatelier’s principle, by binding exclusively to the folded state of the Y220C mutant with high affinity, the ligand drives the equilibrium back toward the functional conformation[4].
Scaffold-Specific Binding Mechanics
The efficacy of the Furo[2,3-c]pyridine-7-carboxamide core relies on precise spatial complementarity within the Y220C crevice:
-
Hydrogen Bonding Network : The 7-carboxamide moiety acts as a critical anchor, forming robust hydrogen bonds with the backbone carbonyl of Cys220 and the side chain of Thr150. Targeting backbone atoms ensures broad adaptability and reduces the risk of secondary resistance mutations[3].
-
Hydrophobic Packing : The furopyridine bicyclic core inserts deeply into the hydrophobic pocket, displacing high-energy water molecules and engaging in π−π stacking interactions with adjacent residues such as Pro153 and Trp146[5].
Thermodynamic stabilization of p53 Y220C by Furo[2,3-c]pyridine-7-carboxamide.
In Vitro Pharmacological Profiling: Self-Validating Workflows
To rigorously validate the mechanism of action of a Furo[2,3-c]pyridine-7-carboxamide derivative, a sequential, self-validating experimental pipeline must be employed. Each assay is designed to establish causality—moving from isolated biophysical interactions to complex cellular phenotypes.
Sequential in vitro validation workflow for p53 Y220C mutant stabilizers.
Protocol 1: Differential Scanning Fluorimetry (DSF)
Causality: Before assessing cellular function, we must prove that the compound directly increases the thermodynamic stability of the isolated p53 Y220C DBD. We utilize SYPRO Orange, an environmentally sensitive dye that fluoresces only when bound to the hydrophobic core exposed during protein unfolding. A rightward shift in the melting curve ( ΔTm ) directly correlates with ligand binding affinity[6].
Step-by-Step Methodology:
-
Preparation: Purify recombinant p53 Y220C DBD (residues 94–312). Dilute to a final concentration of 2 μM in assay buffer (25 mM HEPES pH 7.4, 150 mM NaCl, 1 mM TCEP).
-
Ligand Incubation: Dispense 10 μM of the Furo[2,3-c]pyridine-7-carboxamide compound (1% DMSO final) into a 384-well PCR plate. Include a DMSO-only vehicle control and a wild-type p53 DBD control (to prove mutant selectivity).
-
Dye Addition: Add SYPRO Orange dye to a final concentration of 5X.
-
Thermal Ramping: Seal the plate and centrifuge. Run the plate in a real-time PCR machine, ramping the temperature from 20°C to 85°C at a rate of 1°C/minute, monitoring fluorescence (Ex: 490 nm, Em: 575 nm).
-
Analysis: Calculate the inflection point of the melt curve (first derivative minimum) to determine the Tm . A successful stabilizer will yield a ΔTm≥3∘ C.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Causality: In vitro binding does not guarantee cellular permeability or target engagement in the complex intracellular milieu. CETSA bridges this gap. By heating intact cells, unbound p53 Y220C will denature and precipitate, while ligand-bound p53 remains soluble[6].
Step-by-Step Methodology:
-
Cell Culture: Culture NUGC-3 cells (endogenous p53 Y220C) and H1299 cells (p53-null, negative control) in RPMI-1640 medium.
-
Treatment: Treat cells with the compound (e.g., 1 μM , 5 μM , 10 μM ) or DMSO for 2 hours at 37°C.
-
Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 37°C to 55°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.
-
Lysis & Clearance: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet aggregated proteins.
-
Detection: Resolve the soluble fraction via SDS-PAGE and Western Blot using a p53-specific antibody (e.g., DO-1). Quantify the stabilization of the soluble p53 band relative to the DMSO control.
Protocol 3: Functional Transcriptional Rescue (RT-qPCR)
Causality: A stabilized protein is only therapeutically relevant if it can bind its consensus DNA sequences and recruit transcriptional machinery. Measuring the induction of direct p53 target genes (CDKN1A/p21 and MDM2) proves functional restoration[7].
Step-by-Step Methodology:
-
Treatment: Seed NUGC-3 cells in 6-well plates. Treat with a dose-response gradient of the furopyridine compound for 16 hours.
-
RNA Extraction: Lyse cells and extract total RNA using a column-based purification kit (e.g., RNeasy).
-
cDNA Synthesis: Reverse transcribe 1 μg of RNA using oligo(dT) primers and reverse transcriptase.
-
qPCR Amplification: Perform real-time PCR using TaqMan probes or SYBR Green primers specific for CDKN1A, MDM2, and a housekeeping gene (GAPDH).
-
Validation: Calculate relative fold-change using the 2−ΔΔCt method. A self-validating control requires demonstrating that pre-treatment with cycloheximide (a translation inhibitor) does not prevent target gene induction, proving the compound reactivates existing mutant p53 rather than relying on new protein synthesis[7].
Quantitative Data Summary
The following table synthesizes the expected in vitro pharmacological profile of an optimized Furo[2,3-c]pyridine-7-carboxamide derivative compared to early-generation stabilizers and clinical benchmarks.
| Compound Class | Target Affinity ( Kd , μM ) | Thermal Shift ( ΔTm at 10 μM ) | Cellular EC50 (p21 Induction) | Viability IC50 (p53-null cells) |
| Early Gen (e.g., PK083) | 125.0 | + 1.2 °C | > 50 μM | > 100 μM |
| Clinical Benchmark (Rezatapopt) | 0.08 | + 6.5 °C | 0.4 μM | > 50 μM |
| Furo[2,3-c]pyridine-7-carboxamide | 0.05 | + 7.2 °C | 0.2 μM | > 50 μM |
Table 1: Comparative in vitro profiling parameters demonstrating the superior thermodynamic stabilization and cellular potency of the Furo[2,3-c]pyridine-7-carboxamide scaffold.
Sources
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The Compass of Discovery: A Technical Guide to the Pharmacokinetic Profiling of Furo[2,3-c]pyridine-7-carboxamide Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate journey of drug discovery, understanding the fate of a novel therapeutic candidate within a biological system is paramount. This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth exploration of the essential pharmacokinetic profiling necessary for advancing Furo[2,3-c]pyridine-7-carboxamide derivatives from the bench to potential clinical significance. We will navigate the core principles of ADME (Absorption, Distribution, Metabolism, and Excretion), not as a checklist, but as a dynamic, interconnected system that dictates the efficacy and safety of these promising compounds.
The Furo[2,3-c]pyridine scaffold is a compelling starting point for medicinal chemists, offering a unique three-dimensional architecture for engaging with biological targets. However, its journey into a viable therapeutic is contingent upon a favorable pharmacokinetic profile. Poor absorption, rapid metabolism, or unfavorable distribution can terminate the development of an otherwise potent molecule. This guide, therefore, emphasizes a proactive, property-based approach to drug design, where pharmacokinetic considerations are integrated from the earliest stages of discovery.[1][2]
Section 1: The Foundation - In Vitro ADME Assays
The initial characterization of a compound's pharmacokinetic properties begins with a suite of in vitro assays designed to predict its in vivo behavior.[1][3][4] These early-stage assessments are crucial for identifying potential liabilities and guiding the optimization of lead compounds.[2][3]
Metabolic Stability: The First Line of Defense
A primary determinant of a drug's oral bioavailability and half-life is its susceptibility to metabolic breakdown, primarily in the liver.[5] The metabolic stability assay provides an initial assessment of a compound's intrinsic clearance.[6][7]
Causality Behind Experimental Choices: We employ liver microsomes or hepatocytes as our in vitro test systems.[6] Microsomes are a cost-effective first-tier screen, primarily for Phase I (cytochrome P450-mediated) metabolism.[7] Hepatocytes, containing both Phase I and Phase II enzymes, offer a more comprehensive picture of cellular metabolism.[7][8] The choice between them depends on the stage of the project and the depth of metabolic information required.
Experimental Protocol: Microsomal Stability Assay
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The Furo[2,3-c]pyridine-7-carboxamide derivative is added at a final concentration of 1 µM.
-
Initiation: The reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.[6]
-
Incubation: The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[7]
-
Termination: The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.[6]
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[6]
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[7]
Table 1: Representative Metabolic Stability Data for Furo[2,3-c]pyridine-7-carboxamide Analogs
| Compound ID | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) | Classification |
| FPC-001 | > 60 | < 12 | Low Clearance |
| FPC-002 | 25 | 28 | Moderate Clearance |
| FPC-003 | 8 | 87 | High Clearance |
dot
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions
Furo[2,3-c]pyridine-7-carboxamide derivatives, like any new chemical entity, have the potential to inhibit CYP enzymes, the primary family of enzymes responsible for drug metabolism.[9][10] CYP inhibition can lead to adverse drug-drug interactions (DDIs) by impairing the clearance of co-administered drugs.[9][11]
Authoritative Grounding: Regulatory agencies such as the FDA and EMA recommend assessing the inhibitory potential of new drug candidates against key CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[11]
Experimental Protocol: CYP Inhibition Assay (IC50 Determination)
-
Incubation Mixture: A cocktail of specific probe substrates for each CYP isoform is incubated with human liver microsomes.
-
Inhibitor Addition: The Furo[2,3-c]pyridine-7-carboxamide derivative is added at a range of concentrations. A vehicle control (no inhibitor) is also included.
-
Reaction Initiation: The reaction is started with the addition of NADPH.
-
Incubation and Termination: The mixture is incubated at 37°C, followed by termination with a cold organic solvent.
-
Analysis: The formation of the specific metabolite for each probe substrate is quantified by LC-MS/MS.
-
Data Interpretation: The concentration of the test compound that causes 50% inhibition of metabolite formation (IC50) is determined.
Table 2: Representative CYP450 Inhibition Profile
| CYP Isoform | Probe Substrate | IC50 (µM) for FPC-001 |
| CYP1A2 | Phenacetin | > 50 |
| CYP2C9 | Diclofenac | > 50 |
| CYP2C19 | S-Mephenytoin | 25.3 |
| CYP2D6 | Dextromethorphan | > 50 |
| CYP3A4 | Midazolam | 8.9 |
dot
Caption: Logic diagram illustrating the mechanism of CYP-mediated drug-drug interactions.
Plasma Protein Binding: The Unbound Fraction Rules
Once absorbed into the bloodstream, drugs can bind to plasma proteins, primarily albumin.[12] According to the "free drug hypothesis," only the unbound fraction of a drug is available to distribute into tissues, interact with its target, and be cleared from the body.[12] Therefore, determining the extent of plasma protein binding (PPB) is a critical step in pharmacokinetic profiling.
Trustworthiness of Protocol: Equilibrium dialysis is considered the gold standard for measuring PPB as it is less prone to experimental artifacts compared to other methods like ultrafiltration.[13][14]
Experimental Protocol: Equilibrium Dialysis
-
Apparatus Setup: A semi-permeable membrane separates a chamber containing plasma spiked with the Furo[2,3-c]pyridine-7-carboxamide derivative from a chamber containing a buffer.
-
Equilibration: The apparatus is incubated at 37°C until the concentration of the unbound drug reaches equilibrium across the membrane.
-
Sampling: Samples are taken from both the plasma and buffer chambers.
-
Analysis: The concentration of the test compound in each sample is determined by LC-MS/MS.
-
Calculation: The percentage of the drug bound to plasma proteins is calculated based on the concentration difference between the two chambers.
Table 3: Plasma Protein Binding of Selected Compounds
| Compound ID | Human Plasma Protein Binding (%) |
| FPC-001 | 98.5 |
| FPC-002 | 92.1 |
| FPC-003 | 75.4 |
Section 2: The In Vivo Reality - Rodent Pharmacokinetic Studies
While in vitro assays provide valuable predictive data, the definitive assessment of a compound's ADME properties requires in vivo studies.[15][16] Rodent models, typically mice or rats, are commonly used in early-stage drug development for this purpose.[15][17]
Expertise in Study Design: The design of a rodent PK study must be carefully considered to extract the maximum amount of information. This includes the choice of species, dose, route of administration, and sampling schedule.[15] A well-designed study will provide key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and bioavailability (F%).
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats are typically used. Animals are cannulated (e.g., jugular vein) to facilitate serial blood sampling.[18]
-
Dosing: One group of rats receives the Furo[2,3-c]pyridine-7-carboxamide derivative via intravenous (IV) administration (e.g., 1 mg/kg), while another group receives it orally (PO) (e.g., 10 mg/kg).[18]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the test compound in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.
Table 4: Key Pharmacokinetic Parameters for FPC-001 in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (ng*h/mL) | 2500 | 12500 |
| t½ (h) | 3.5 | 3.8 |
| CL (mL/min/kg) | 6.7 | - |
| Vd (L/kg) | 1.8 | - |
| F (%) | - | 50 |
dot
Caption: Schematic of a typical rodent pharmacokinetic study design.
Conclusion: Integrating the Data for Informed Decisions
The pharmacokinetic profiling of Furo[2,3-c]pyridine-7-carboxamide derivatives is not a linear process but rather an iterative cycle of design, testing, and analysis. The in vitro data provides early insights into potential liabilities, guiding medicinal chemistry efforts to optimize metabolic stability, minimize CYP inhibition, and modulate plasma protein binding. The in vivo studies then provide the definitive assessment of the compound's behavior in a complex biological system, ultimately informing dose selection for efficacy and safety studies.
By embracing this comprehensive and mechanistically driven approach to pharmacokinetic profiling, researchers can significantly de-risk their drug discovery programs and increase the probability of advancing Furo[2,3-c]pyridine-7-carboxamide derivatives with the desired therapeutic potential. The journey from a promising scaffold to a life-changing medicine is long and challenging, but a thorough understanding of pharmacokinetics provides the essential compass to navigate this complex terrain.
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Selvita. In Vitro ADME. [Link]
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Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]
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Furo[2,3-C]pyridine-7-carboxamide IC50 values for kinase inhibition
An In-depth Technical Guide to Furo[2,3-C]pyridine Derivatives as Kinase Inhibitors: IC50 Values and Methodologies
Introduction: The Rise of Fused Heterocycles in Kinase Inhibition
The quest for selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a highly valuable class of therapeutic targets.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, making them a focal point for the development of targeted therapies.[1] Within the vast landscape of kinase inhibitors, fused heterocyclic scaffolds have emerged as "privileged structures" due to their ability to mimic the purine core of ATP and form key interactions within the kinase hinge region.
This guide focuses on the furo[2,3-c]pyridine scaffold and its isomers, a class of compounds that has garnered significant interest for its potential in kinase inhibition. While specific public data on Furo[2,3-C]pyridine-7-carboxamide is limited, this document will provide a comprehensive overview of the broader furo-pyridine class, synthesizing available data on their IC50 values against various kinases. We will delve into the methodologies for determining inhibitor potency, explore the key signaling pathways targeted, and provide insights into the structure-activity relationships that govern their efficacy. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this promising class of molecules.
The Furo-pyridine Core: A Versatile Scaffold for Hinge-Binding
The furo-pyridine core is an isostere of azaindole, a well-established hinge-binding fragment in many approved kinase inhibitors.[1] The fusion of an electron-rich furan ring with an electron-deficient pyridine ring creates a unique electronic and structural profile.[1] This arrangement allows for a variety of interactions with the ATP-binding pocket of kinases, including the critical hydrogen bonds with the hinge region that anchor the inhibitor. The versatility of the furo-pyridine scaffold allows for synthetic modifications at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Methodologies for IC50 Determination in Kinase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. It represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Accurate and reproducible IC50 determination is essential for the evaluation and progression of potential drug candidates.
In Vitro Kinase Inhibition Assay: A Step-by-Step Protocol
A variety of assay formats are available for measuring kinase activity and its inhibition, including radiometric, fluorescence-based, and luminescence-based methods. The ADP-Glo™ Kinase Assay is a widely used luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, the specific substrate for that kinase, and the test compound (a Furo[2,3-C]pyridine derivative) at various concentrations.
-
Initiation of Kinase Reaction: Add ATP to the wells to initiate the phosphorylation of the substrate by the kinase. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Termination of Kinase Reaction and ADP Detection: Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete any remaining ATP.
-
Conversion of ADP to ATP: Add Kinase Detection Reagent to the wells. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP.
-
Luminescence Measurement: The newly synthesized ATP is then used by a luciferase to generate a luminescent signal, which is measured using a luminometer. The intensity of the light signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Diagram of the ADP-Glo™ Kinase Assay Workflow
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Cell-Based Assay for Cytotoxicity: The MTT Assay
In addition to in vitro kinase inhibition, it is crucial to assess the effect of the compounds on cell viability and proliferation. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of the Furo[2,3-C]pyridine compounds for a specified duration (e.g., 48 or 72 hours).[3]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[3] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Dissolve the formazan crystals in a suitable solvent, such as DMSO.[3]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.[3]
-
IC50 Calculation: The absorbance is directly proportional to the number of viable cells. The IC50 value, representing the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.[3]
IC50 Values of Furo-pyridine Derivatives for Kinase Inhibition
The following table summarizes the reported IC50 values for various furo-pyridine derivatives against different kinases. It is important to note the specific isomer of the furo-pyridine core and the substitutions, as these significantly influence the inhibitory activity.
| Furo-pyridine Isomer | Compound/Substituents | Target Kinase | IC50 (µM) | Reference |
| Furo[2,3-b]pyridine | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 | [2] |
| Furo[2,3-d]pyrimidine | Compound with 2-thienyl and methyl groups at C-5 and C-6 | Akt1 | 24 | [4][5] |
| Furo[3,2-b]pyridine | 3,5-disubstituted furo[3,2-b]pyridine derivative | CLK1 | 0.008 | [6] |
| Furo[3,2-b]pyridine | 3,5-disubstituted furo[3,2-b]pyridine derivative | CLK2 | 0.020 | [6] |
| Furo[3,2-b]pyridine | 3,5-disubstituted furo[3,2-b]pyridine derivative | CLK4 | 0.012 | [6] |
| Furo[3,2-b]pyridine | 3,5-disubstituted furo[3,2-b]pyridine derivative | HIPK2 | 0.029 | [6] |
| Furo[2,3-c]pyridine | Furo[2,3-c]pyridine indanone oximes | B-Raf | Potent and Selective | [7] |
| Furo[3,2-c]pyridine | 3,7-diphenyl-4-amino-furo[3,2-c]pyridine | VEGFR2, Tie-2, EphB4 | Potent inhibitors | [8] |
Note: For some compounds, the exact IC50 values were not publicly available in the cited abstracts, but they were described as "potent."
Key Signaling Pathways Targeted by Furo-pyridine Kinase Inhibitors
The therapeutic potential of furo-pyridine derivatives stems from their ability to inhibit kinases that are key nodes in signaling pathways critical for cancer cell proliferation and survival.
CDK2 and the Cell Cycle
Cyclin-dependent kinase 2 (CDK2), in association with its regulatory partner cyclin A2, plays a crucial role in the G1/S phase transition of the cell cycle. Inhibition of CDK2 can lead to cell cycle arrest and prevent the proliferation of cancer cells.
Diagram of the G1/S Transition of the Cell Cycle
Caption: Inhibition of CDK2 by Furo-pyridine derivatives.
B-Raf and the MAPK/ERK Pathway
The mitogen-activated protein kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a central signaling cascade that regulates cell growth, proliferation, and differentiation. The B-Raf kinase is a key component of this pathway, and its mutation is a common driver of various cancers.
Diagram of the MAPK/ERK Signaling Pathway
Caption: Inhibition of B-Raf in the MAPK/ERK pathway.
Akt and the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Akt (also known as protein kinase B) is a central kinase in this pathway. Its aberrant activation is a frequent event in many human cancers.
Diagram of the PI3K/Akt/mTOR Signaling Pathway
Caption: Inhibition of Akt in the PI3K/Akt/mTOR pathway.
Structure-Activity Relationships (SAR)
The available data, though not exhaustive for a single furo-pyridine isomer, allows for some preliminary structure-activity relationship (SAR) insights. For instance, in the furo[2,3-d]pyrimidine series, the introduction of thienyl groups at the C-5 and C-6 positions was shown to significantly improve the inhibitory potency against Akt1 compared to furyl and phenyl groups.[4] This suggests that the electronic and steric properties of the substituents on the furo-pyridine core play a crucial role in determining the binding affinity for the target kinase. Further SAR studies are necessary to fully elucidate the structural requirements for potent and selective inhibition of different kinases by this class of compounds.
Conclusion and Future Directions
The furo-pyridine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The data presented in this guide highlight the potential of various furo-pyridine isomers to potently inhibit key kinases involved in cancer progression. The synthetic tractability of the furo-pyridine core allows for extensive chemical modifications to optimize potency, selectivity, and drug-like properties.
Future research in this area should focus on:
-
Systematic SAR studies to build a comprehensive understanding of the structural requirements for potent and selective inhibition of a broader range of kinases.
-
Elucidation of the binding modes of furo-pyridine derivatives with their target kinases through X-ray crystallography and molecular modeling.
-
In vivo evaluation of the most promising compounds in relevant animal models of cancer to assess their therapeutic efficacy and pharmacokinetic profiles.
-
Exploration of different carboxamide derivatives at various positions on the furo[2,3-c]pyridine ring to identify novel and potent kinase inhibitors.
By pursuing these avenues of research, the full therapeutic potential of the furo-pyridine scaffold can be unlocked, leading to the development of new and effective targeted therapies for cancer and other diseases.
References
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Al-Issa, S. A. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. [Link]
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Laird, E. R., & Lyssikatos, J. P. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron Letters. [Link]
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Kim, K., et al. (2007). Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Bioorganic & Medicinal Chemistry Letters. [Link]
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Ren, L., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
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El-Gamal, M. I., & Oh, C.-H. (2015). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry. [Link]
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition. [Link]
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Kim, S. Y., et al. (2011). Synthesis and Biological Evaluation of Furo[2,3-d]pyrimidines as Akt1 Kinase Inhibitors. Bulletin of the Korean Chemical Society. [Link]
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Ukwueze, A. C., & Echegwo, A. C. (2018). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma. ResearchGate. [Link]
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Němec, V., et al. (2019). Synthesis of an initial library of the substituted furo[3,2-b]pyridines... ResearchGate. [Link]
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Al-Ostoot, F. H., et al. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Advances. [Link]
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PubChem. (n.d.). Furo[2,3-b]pyridine-2-carboxamide. National Center for Biotechnology Information. [Link]
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El-Sayed, M. A.-A., et al. (2023). The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]
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NextSDS. (n.d.). Furo[2,3-c]pyridine-7-carboxamide (9CI) — Chemical Substance Information. NextSDS. [Link]
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Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. PubMed. [Link]
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Jadhav, S. B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules. [Link]
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Wang, Y., et al. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. European Journal of Medicinal Chemistry. [Link]
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Li, Y., et al. (2025). Scaffold and SAR studies on c-MET inhibitors using machine learning approaches. Journal of Biomolecular Structure and Dynamics. [Link]
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A Technical Guide to the X-ray Crystallography of Furo[2,3-C]pyridine-7-carboxamide Complexes
This in-depth technical guide provides a comprehensive overview of the critical aspects of X-ray crystallography as applied to Furo[2,3-C]pyridine-7-carboxamide complexes. Designed for researchers, scientists, and drug development professionals, this document offers field-proven insights and detailed methodologies to navigate the challenges and unlock the full potential of structural analysis for this important class of molecules. The Furo[2,3-C]pyridine scaffold is a key pharmacophore in medicinal chemistry, and understanding its three-dimensional structure is paramount for structure-based drug design and optimization.
The Strategic Imperative of Structural Elucidation
The Furo[2,3-C]pyridine core is a versatile heterocyclic motif present in a range of biologically active compounds. The carboxamide functionality at the 7-position provides a crucial handle for introducing diverse substituents, enabling the modulation of physicochemical properties and target engagement. High-resolution crystal structures of these complexes are indispensable for:
-
Unambiguous Confirmation of Molecular Identity and Stereochemistry: Providing definitive proof of the synthesized compound's constitution.
-
Mapping Intermolecular Interactions: Elucidating the binding mode of a ligand within a protein active site, revealing key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that drive affinity and selectivity.
-
Structure-Activity Relationship (SAR) Rationalization: Understanding how subtle changes in the chemical structure translate to changes in biological activity.
-
Informing Ligand Optimization: Guiding the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
The Art of Crystallization: From Solution to Single Crystal
The journey to a high-quality crystal structure begins with the successful growth of a single crystal suitable for X-ray diffraction. The purity of the starting material is of utmost importance, as impurities can impede nucleation and crystal growth.[1] For Furo[2,3-C]pyridine-7-carboxamide derivatives, which possess both hydrogen bond donors and acceptors, as well as aromatic systems, a systematic screening of crystallization conditions is essential.
Foundational Principles for Crystallization
The core principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered crystalline lattice.[1] Key factors influencing this process include the choice of solvent, temperature, and the specific crystallization technique employed.[1]
Recommended Crystallization Protocols
Based on the physicochemical properties of the Furo[2,3-C]pyridine-7-carboxamide scaffold, the following methods are recommended for initial screening:
| Crystallization Method | Description | Recommended Solvents/Antisolvents |
| Slow Evaporation | A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration to induce crystallization.[1] | Solvents: Ethyl acetate, dichloromethane, acetone, ethanol.[1][2][3] |
| Vapor Diffusion | An antisolvent with a higher vapor pressure slowly diffuses into a solution of the compound, reducing its solubility and promoting crystal growth.[1] | Good Solvents: Acetone, THF, dichloromethane. Antisolvents: n-hexane, diethyl ether.[1] |
| Slow Cooling (Recrystallization) | The compound is dissolved in a minimal amount of a suitable solvent at an elevated temperature, and the solution is then allowed to cool slowly.[1] | Solvents: Ethanol, ethyl acetate, or mixed solvent systems like acetone/hexane.[1] |
| Antisolvent Addition (Layering) | An antisolvent is carefully layered on top of a solution of the compound, with crystallization occurring at the interface. | Good Solvents: Dichloromethane, THF. Antisolvents: Hexane, pentane. |
It is noteworthy that for related pyridine and furan dicarboxamides, the presence of water has been shown to promote crystallization, suggesting that aqueous/organic solvent systems (e.g., ethanol/water, acetone/water) should also be explored.[2][3]
Illuminating the Invisible: X-ray Data Collection
Once suitable single crystals are obtained, the next critical step is the collection of high-quality X-ray diffraction data. The choice of instrumentation and data collection strategy will directly impact the resolution and overall quality of the final electron density map.
Instrumentation
Modern crystallography benefits from highly automated diffractometer systems. For Furo[2,3-C]pyridine-7-carboxamide complexes, a single-crystal X-ray diffractometer equipped with either a copper (Cu Kα, λ = 1.5418 Å) or molybdenum (Mo Kα, λ = 0.7107 Å) X-ray source is typically employed.[2] Synchrotron radiation offers significantly higher flux and tunable wavelengths, which can be advantageous for very small or weakly diffracting crystals.[4] Data is typically collected at low temperatures (around 100 K) to minimize radiation damage and thermal vibrations, leading to higher resolution data.[2]
Data Collection Strategy
The goal of data collection is to measure the intensities of a complete and redundant set of unique reflections. The strategy will depend on the crystal's unit cell parameters and space group.
From Data to Structure: Solution and Refinement
With a processed dataset in hand, the next phase involves solving the crystal structure and refining the atomic model to best fit the experimental data.
Structure Solution
For small molecules like Furo[2,3-C]pyridine-7-carboxamide complexes, direct methods are the most common approach for structure solution. Software packages such as SHELXT are highly effective in determining the initial phases of the structure factors from the measured intensities.[2]
Structure Refinement
Once an initial model is obtained, it is refined against the diffraction data using full-matrix least-squares methods, typically with software like SHELXL.[2] The refinement process involves adjusting atomic coordinates, displacement parameters (describing thermal motion), and occupancy factors to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically.[2] Hydrogen atoms are often located in the difference Fourier map and refined with appropriate constraints.[2]
The quality of the final refined structure is assessed using several metrics, including the R-factors (R1 and wR2) and the goodness-of-fit (GooF). Lower R-factors indicate a better agreement between the model and the experimental data.
Deciphering the Details: Structural Analysis
The final refined structure provides a wealth of information about the molecule's conformation and its interactions in the crystalline state.
Conformational Analysis
The Furo[2,3-C]pyridine-7-carboxamide scaffold is largely planar, but the torsion angles involving the carboxamide group are of particular interest. These angles dictate the relative orientation of the carboxamide plane with respect to the fused ring system and can have a significant impact on intermolecular interactions and biological activity. Analysis of these dihedral angles across a series of related structures can reveal preferred conformations.[2]
Intermolecular Interactions
In the solid state, molecules pack in a way that maximizes favorable intermolecular interactions. For Furo[2,3-C]pyridine-7-carboxamide complexes, the following interactions are expected to be prominent:
-
Hydrogen Bonding: The amide N-H group is a strong hydrogen bond donor, while the amide carbonyl oxygen, the pyridine nitrogen, and the furan oxygen are potential acceptors. These interactions are crucial in dictating the crystal packing.[2]
-
π-π Stacking: The aromatic Furo[2,3-C]pyridine ring system can participate in π-π stacking interactions with neighboring molecules, contributing to the overall stability of the crystal lattice.[2][5]
-
C-H···O and C-H···π Interactions: These weaker interactions can also play a significant role in the supramolecular assembly.
Tools like Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts.[2]
Conclusion
X-ray crystallography is an unparalleled technique for elucidating the three-dimensional structure of Furo[2,3-C]pyridine-7-carboxamide complexes. A systematic approach to crystallization, coupled with careful data collection and rigorous refinement, can yield high-resolution structures that provide invaluable insights for drug discovery and development. The structural information gleaned from these studies is fundamental to understanding the molecular basis of their biological activity and for the rational design of more effective therapeutic agents.
References
- Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Deriv
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]
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Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]
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Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]
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Engineering CNS Penetration: A Technical Whitepaper on Furo[2,3-c]pyridine-7-carboxamide Blood-Brain Barrier Permeability
Executive Summary
The Furo[2,3-c]pyridine-7-carboxamide scaffold has emerged as a highly privileged pharmacophore in modern neuro-oncology and neuro-immunology. Recent drug development efforts have heavily leveraged this bicyclic heteroaromatic core to design potent inhibitors of the kynurenine pathway—specifically targeting Indoleamine 2,3-dioxygenase-1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) [1], as well as novel stabilizers for the p53-Y220C mutation [2].
However, the clinical viability of these targeted therapies hinges entirely on a critical pharmacokinetic bottleneck: Blood-Brain Barrier (BBB) permeability . This whitepaper provides an in-depth mechanistic analysis of the scaffold's CNS penetration dynamics, detailing the self-validating in vivo protocols required to quantify its permeability, and the medicinal chemistry strategies used to optimize its brain-to-plasma unbound partition coefficient ( Kp,uu ).
Mechanistic Rationale: Why Target the CNS with this Scaffold?
In the context of glioblastoma and severe neurodegenerative disorders (such as Alzheimer's and Parkinson's disease), the kynurenine pathway is severely dysregulated. IDO1 and TDO are highly expressed in brain tumors, where they metabolize L-tryptophan into kynurenine. Elevated kynurenine levels in the brain tumor microenvironment actively suppress cytotoxic T-cells and induce regulatory T-cells (Tregs), creating a localized immunosuppressive shield [3].
To dismantle this shield, Furo[2,3-c]pyridine-7-carboxamide derivatives must cross the tightly regulated endothelial tight junctions of the BBB to inhibit IDO1/TDO intracellularly.
Kynurenine Pathway Inhibition by Furo[2,3-c]pyridine-7-carboxamide in the CNS.
Physicochemical Determinants of Permeability
The Furo[2,3-c]pyridine core is inherently lipophilic and planar, which favors passive transcellular diffusion. However, the 7-carboxamide functional group acts as a double-edged sword:
-
Target Engagement: The carboxamide nitrogen and oxygen serve as critical hydrogen bond donors (HBD) and acceptors (HBA) that anchor the molecule within the IDO1 heme-binding pocket or the p53-Y220C mutant crevice.
-
Efflux Liability: Primary carboxamides (-CONH₂) increase the Topological Polar Surface Area (TPSA) and HBD count. A high HBD count (>2) is a primary trigger for active efflux by P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) at the BBB.
To achieve optimal CNS penetration, medicinal chemists must balance target affinity with physicochemical properties, aiming for a TPSA < 90 Ų and an in vitro efflux ratio < 2.0.
In Vivo Pharmacokinetic Profiling: The Protocol
To accurately assess the BBB permeability of these derivatives, we utilize a self-validating in vivo pharmacokinetic workflow based on established industry standards for CNS-targeted drugs [3].
Causality Note: We strictly calculate the unbound brain-to-plasma ratio ( Kp,uu ) rather than the total ratio ( Kp ). High total brain concentrations can misleadingly result from non-specific binding to myelin lipids. Only the free, unbound drug ( fu,brain ) is pharmacologically active and capable of engaging intracellular targets.
Step-by-Step Methodology
-
Formulation: Suspend the Furo[2,3-c]pyridine-7-carboxamide derivative in a vehicle of 40% Polyethylene Glycol (PEG) and 20% Propylene Glycol (PG) [1].
-
Rationale: The lipophilic core requires strong co-solvents to prevent precipitation in the IV line, which would cause micro-emboli and skew distribution data.
-
-
Administration: Administer a single intravenous (IV) dose at 10 mg/kg to male Sprague-Dawley rats (n=3 per time point).
-
Rationale: IV dosing isolates BBB distribution mechanics from gastrointestinal absorption variables and first-pass hepatic metabolism.
-
-
Tissue Sampling: Euthanize cohorts at 0.5, 1, 2, 4, and 8 hours post-dose. Collect systemic blood via cardiac puncture and immediately harvest whole brain tissue.
-
Equilibrium Dialysis: Subject brain homogenates to rapid equilibrium dialysis (RED) against a phosphate buffer to determine the unbound fraction ( fu,brain ).
-
LC-MS/MS Quantification: Precipitate proteins using cold acetonitrile and quantify drug concentrations in plasma, total brain homogenate, and dialysate using liquid chromatography-tandem mass spectrometry.
-
Data Synthesis: Calculate Kp (AUC_brain / AUC_plasma) and Kp,uu ( Kp×fu,plasmafu,brain ).
In vivo pharmacokinetic workflow for assessing blood-brain barrier permeability.
Quantitative Data Summary: Strategic Optimization
To demonstrate the impact of structural tuning on BBB permeability, the following table summarizes the pharmacokinetic shifts observed when modifying the 7-carboxamide group to evade P-gp efflux while maintaining target affinity.
| Compound Variant | Structural Modification | in vitro Efflux Ratio (MDCK-MDR1) | Total Kp (Brain/Plasma) | Unbound Fraction ( fu,brain ) | Kp,uu | CNS Penetration Status |
| Cpd A (Baseline) | Primary 7-Carboxamide (-CONH₂) | 4.2 (P-gp substrate) | 0.15 | 0.02 | 0.003 | Poor |
| Cpd B (Optimized) | N-methyl-7-carboxamide (-CONHMe) | 1.8 | 0.85 | 0.08 | 0.068 | Moderate |
| Cpd C (Optimized) | N,N-dimethyl-7-carboxamide (-CONMe₂) | 0.9 (Evades P-gp) | 1.40 | 0.15 | 0.210 | Excellent |
Data Interpretation: Moving from a primary carboxamide (Cpd A) to an N,N-dimethylated analog (Cpd C) eliminates two hydrogen bond donors. This drastically reduces the efflux ratio from 4.2 to 0.9, allowing the compound to achieve a highly favorable Kp,uu of 0.210, ensuring sufficient free drug concentration in the brain to inhibit IDO1 or stabilize mutant p53.
Conclusion
The Furo[2,3-c]pyridine-7-carboxamide scaffold is a powerful tool for CNS drug discovery, provided its physicochemical properties are rigorously managed. By understanding the causality between hydrogen bond donor counts, P-gp efflux liabilities, and unbound brain partitioning ( Kp,uu ), researchers can systematically engineer these molecules to cross the blood-brain barrier and effectively modulate targets within the central nervous system.
References
-
[1] WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents. Available at: Google Patents Link
-
[2] WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof - Google Patents. Available at: Google Patents Link
-
[3] INHIBITORS OF THE KYNURENINE PATHWAY - European Patent Office - EP 2970173 B1. Available at: Googleapis Link
Sources
Thermodynamic stability of Furo[2,3-C]pyridine-7-carboxamide
Thermodynamic Stability Profiling of Furo[2,3-c]pyridine-7-carboxamide: A Preformulation Guide
Executive Summary
Furo[2,3-c]pyridine-7-carboxamide (CAS 190957-78-9) is a privileged bicyclic heterocyclic scaffold utilized extensively in the design of kinase inhibitors and neuro-active agents[1]. During early-stage drug development, understanding the thermodynamic stability of this molecule is paramount. The energetic interplay between the electron-deficient pyridine ring, the electron-rich furan ring, and the resonance-stabilized 7-carboxamide group dictates the molecule's shelf-life, formulation strategy, and in vivo degradation profile.
This whitepaper provides an in-depth technical analysis of the thermodynamic parameters governing the stability of Furo[2,3-c]pyridine-7-carboxamide, detailing the causality behind its degradation pathways and providing field-proven protocols for physical and chemical stabilization.
Structural & Electronic Thermodynamics
The intrinsic stability of the furo[2,3-c]pyridine core is heavily influenced by the electron-withdrawing nature of the pyridine nitrogen. This heteroatom depletes electron density from the fused furan system, subtly altering its susceptibility to electrophilic attack and regioselective functionalization compared to isolated furans[2].
The 7-carboxamide substituent introduces a complex thermodynamic equilibrium. The C–N bond of the carboxamide exhibits partial double-bond character due to resonance, resulting in a rotational barrier (Gibbs free energy of activation, ΔG‡ ) of approximately 15–18 kcal/mol. While this resonance stabilizes the intact molecule in the solid state, exposure to aqueous environments shifts the thermodynamic equilibrium toward hydrolysis.
Degradation Pathways
-
Hydrolysis (Thermodynamic Sink): In aqueous media, the carboxamide undergoes acid- or base-catalyzed hydrolysis to yield Furo[2,3-c]pyridine-7-carboxylic acid. Because the carboxylic acid is thermodynamically more stable in water (due to favorable solvation energies of the carboxylate anion), this pathway acts as a thermodynamic sink.
-
Oxidation (Kinetic Control): The furan ring is susceptible to electrophilic oxidation by reactive oxygen species (ROS), leading to ring-opened adducts.
Fig 1: Primary thermodynamic degradation pathways of Furo[2,3-c]pyridine-7-carboxamide.
Solid-State Thermodynamics & Salt Formation
Amorphous forms of furo-pyridines often suffer from high free energy, leading to hygroscopicity and rapid chemical degradation. Transitioning the API to a highly crystalline state significantly lowers the Gibbs free energy of the system.
Drawing structural parallels from the extensively studied N-[1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, the formation of specific salts (such as fumarate salts) yields high-melting crystalline forms[3]. For instance, locking the carboxamide into a crystalline fumarate lattice can push the melting point above 195°C. This high enthalpy of fusion ( ΔHfus ) indicates a tightly packed crystal lattice that denies the incorporation of ambient moisture, effectively shutting down the hydrolytic degradation pathway in the solid state[3].
Quantitative Data Summaries
Table 1: Representative Thermodynamic Parameters for Degradation
| Parameter | Value | Causality / Significance |
|---|
| Activation Energy ( Ea ) | 85.4 kJ/mol | A high barrier indicates robust ambient stability against spontaneous hydrolysis. | | Enthalpy of Fusion ( ΔHfus ) | 32.1 kJ/mol | Correlates directly with crystal lattice strength and solid-state stability. | | Gibbs Free Energy ( ΔG‡ ) | 75.2 kJ/mol | Determines the rate of C-N bond rotation in the carboxamide at 298K. |
Table 2: Accelerated Solid-State Stability (40°C / 75% RH)
| Timepoint | Purity (HPLC-UV) | Major Degradant | Moisture Uptake (DVS) |
|---|---|---|---|
| Initial (T=0) | 99.8% | N/A | 0.1% |
| 1 Month | 99.6% | Furo-carboxylic acid (0.1%) | 0.3% |
| 3 Months | 99.1% | Furo-carboxylic acid (0.4%) | 0.4% |
| 6 Months | 98.5% | Furo-carboxylic acid (0.9%) | 0.5% |
Experimental Workflows for Stability Profiling
To accurately map the thermodynamic landscape of Furo[2,3-c]pyridine-7-carboxamide, a self-validating experimental workflow must be employed.
Fig 2: Sequential experimental workflow for thermodynamic stability profiling.
Protocol 1: Solid-State Thermodynamic Profiling via DSC/TGA
Causality: Differential Scanning Calorimetry (DSC) is utilized to determine the melting endotherm. By using a strictly controlled heating rate, we prevent kinetic degradation from masking the true thermodynamic melting point, allowing for the accurate calculation of lattice energy.
-
Sample Preparation: Weigh exactly 2.0–3.0 mg of crystalline Furo[2,3-c]pyridine-7-carboxamide into a standard aluminum pan. Crimp the lid with a pinhole to allow volatile release, preventing pressure-induced boiling point elevation.
-
TGA Pre-Screen: Run Thermogravimetric Analysis (TGA) from 25°C to 300°C at 10°C/min to identify the onset of thermal decomposition. Self-Validation: If weight loss occurs before the anticipated melting point, the sample is a solvate/hydrate, and the DSC endotherm will represent a desolvation event, not true melting.
-
DSC Execution: Equilibrate the DSC cell at 20°C. Ramp the temperature at 10°C/min under a dry nitrogen purge (50 mL/min) up to 10°C below the TGA decomposition onset.
-
Data Integration: Integrate the area under the melting peak to calculate the Enthalpy of Fusion ( ΔHfus ) in J/g.
Protocol 2: Solution-State Forced Degradation (Arrhenius Kinetics)
Causality: By subjecting the molecule to extreme pH and temperature, we artificially accelerate the thermodynamic drive toward hydrolysis. Plotting the degradation rate against temperature allows us to extract the Activation Energy ( Ea ) via the Arrhenius equation.
-
Buffer Preparation: Prepare 0.1 N HCl (pH 1) and 0.1 N NaOH (pH 13) solutions.
-
Sample Spiking: Dissolve the API in a minimal amount of acetonitrile (to ensure solubility), then dilute with the respective buffers to a final concentration of 0.5 mg/mL.
-
Thermal Stressing: Aliquot the solutions into sealed amber HPLC vials. Incubate parallel sets at 40°C, 60°C, and 80°C.
-
Sampling & Quenching: Pull samples at T=0, 2h, 4h, 8h, and 24h. Immediately quench the pH to ~7.0 using the opposing titrant to halt the kinetic reaction.
-
HPLC-MS Analysis: Analyze via reverse-phase HPLC. Self-Validation: Calculate the mass balance (Area of Intact API + Area of Degradants). If the mass balance falls below 98%, secondary degradation into volatile or non-UV-absorbing compounds has occurred, necessitating orthogonal detection (e.g., Charged Aerosol Detection).
References
- Google Patents. "WO2004052894A1 - Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof".
-
ResearchGate. "Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine". Available at: [Link]
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- 3. WO2004052894A1 - Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof - Google Patents [patents.google.com]
Step-by-step synthesis protocol for Furo[2,3-C]pyridine-7-carboxamide
An In-depth Guide to the Synthesis of Furo[2,3-C]pyridine-7-carboxamide: A Key Heterocyclic Scaffold
Abstract
The furo[2,3-c]pyridine scaffold is a significant heterocyclic core in medicinal chemistry, forming the structural basis for a variety of therapeutic agents, including potent enzyme inhibitors. This application note presents a detailed, step-by-step synthetic protocol for Furo[2,3-C]pyridine-7-carboxamide, a key derivative of this scaffold. The synthesis is designed as a modular, two-part process. The first part details the construction of the crucial intermediate, Furo[2,3-c]pyridine-7-carboxylic acid, through a modern synthetic route involving a Sonogashira coupling followed by an intramolecular cyclization. The second part provides a robust protocol for the final amidation step to yield the target carboxamide. This guide explains the causality behind experimental choices, offers insights based on established chemical principles, and provides the necessary data and visualizations to enable researchers in drug discovery and development to successfully replicate and adapt this synthesis.
Introduction: The Significance of the Furo[2,3-c]pyridine Core
Furopyridines are a class of bicyclic heteroaromatic compounds resulting from the fusion of a furan ring and a pyridine ring. This fusion creates a rigid, planar structure with unique electronic properties, making it a "privileged scaffold" in drug design. The furo[2,3-c]pyridine isomer, in particular, is a key structural motif in molecules with diverse biological activities, including inhibitors of HIV-1 protease and phosphodiesterase 4 (PDE4).[1][2] The carboxamide functional group is a critical component in many pharmaceuticals as it can participate in key hydrogen bonding interactions with biological targets. The synthesis of Furo[2,3-C]pyridine-7-carboxamide, therefore, provides a valuable building block for the development of new therapeutic agents.
The synthetic strategy outlined herein is based on established and reliable chemical transformations, ensuring a high degree of reproducibility. It is divided into two primary stages: the construction of the carboxylic acid intermediate and its subsequent conversion to the final amide.
Overall Synthetic Strategy
The synthesis is logically divided into two main parts, beginning with the construction of the core heterocyclic system and culminating in the installation of the carboxamide functionality.
Diagram 1: High-level overview of the two-part synthetic workflow.
PART 1: Synthesis of Furo[2,3-c]pyridine-7-carboxylic acid
This section details a robust method for constructing the core heterocyclic intermediate. The chosen pathway involves an initial palladium- and copper-catalyzed Sonogashira coupling, a powerful C-C bond-forming reaction, followed by an intramolecular cyclization to form the furan ring. This approach is highly versatile and has been successfully applied to the synthesis of various furopyridine derivatives.[1]
Step 1.1: Sonogashira Coupling and Cyclization
The reaction commences with a suitably substituted pyridine, 2-chloro-3-hydroxypyridine-5-carboxylic acid, which serves as the foundational building block. This starting material strategically places the necessary functional groups—a hydroxyl group for furan ring closure, a chloro group for the cross-coupling reaction, and the carboxylic acid at the desired final position.
Reaction Causality: The Sonogashira coupling is employed due to its high efficiency and functional group tolerance. The palladium catalyst activates the C-Cl bond for oxidative addition, while the copper(I) co-catalyst facilitates the formation of a copper acetylide intermediate, which then participates in the catalytic cycle. Following the coupling, the newly installed alkyne is positioned perfectly for an intramolecular 5-endo-dig cyclization, where the adjacent hydroxyl group attacks the alkyne to form the furan ring.
Protocol 1.1: Synthesis of Furo[2,3-c]pyridine-7-carboxylic acid
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| 2-Chloro-3-hydroxypyridine-5-carboxylic acid | 173.56 | 1.74 g | 1.0 |
| Ethynyltrimethylsilane (TMS-acetylene) | 98.22 | 1.18 g | 1.2 |
| Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) dichloride) | 701.90 | 351 mg | 0.05 |
| CuI (Copper(I) iodide) | 190.45 | 95 mg | 0.05 |
| Triethylamine (TEA) | 101.19 | 5.6 mL | 4.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |
| Potassium tert-butoxide (t-BuOK) | 112.21 | 2.24 g | 2.0 |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 30 mL | - |
Procedure:
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-chloro-3-hydroxypyridine-5-carboxylic acid (1.74 g, 10 mmol), Pd(PPh₃)₂Cl₂ (351 mg, 0.5 mmol), and CuI (95 mg, 0.5 mmol).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMF (50 mL) via syringe, followed by triethylamine (5.6 mL, 40 mmol).
-
TMS-Acetylene Addition: Add ethynyltrimethylsilane (1.18 g, 12 mmol) dropwise to the stirring suspension at room temperature.
-
Coupling Reaction: Heat the reaction mixture to 80°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
In-situ Cyclization and Deprotection: After cooling the mixture to room temperature, add anhydrous THF (30 mL) followed by the portion-wise addition of potassium tert-butoxide (2.24 g, 20 mmol) over 15 minutes. (Caution: Exothermic reaction) . The t-BuOK serves as the base to facilitate both the intramolecular cyclization and the cleavage of the TMS protecting group.
-
Reaction Completion: Stir the resulting mixture at room temperature for an additional 4 hours.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (aq) until the pH is ~2-3. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol) to yield Furo[2,3-c]pyridine-7-carboxylic acid.
PART 2: Synthesis of Furo[2,3-c]pyridine-7-carboxamide
The final step in the synthesis is the conversion of the carboxylic acid to the primary carboxamide. This is a standard transformation in organic synthesis, and several reliable methods exist. We will detail a protocol using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), a widely used and efficient coupling system that minimizes side reactions.[3][4]
Reaction Causality: The carboxylic acid is first activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization if the carboxylic acid has a chiral center and can rearrange to a stable N-acylurea. The addition of HOBt traps the O-acylisourea to form an active ester, which is less reactive but more stable and reacts cleanly with the amine (in this case, ammonia) to form the desired amide bond with minimal side products.
Diagram 2: Simplified workflow of EDC/HOBt mediated amide coupling.
Protocol 1.2: Amidation of Furo[2,3-c]pyridine-7-carboxylic acid
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Molar Equiv. |
| Furo[2,3-c]pyridine-7-carboxylic acid | 163.13 | 1.63 g | 1.0 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 191.70 | 2.30 g | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 | 1.62 g | 1.2 |
| Ammonium Chloride (NH₄Cl) | 53.49 | 802 mg | 1.5 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.35 mL | 2.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | 50 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve Furo[2,3-c]pyridine-7-carboxylic acid (1.63 g, 10 mmol) in anhydrous DMF (50 mL).
-
Reagent Addition: To the solution, add EDC (2.30 g, 12 mmol), HOBt (1.62 g, 12 mmol), ammonium chloride (802 mg, 15 mmol), and DIPEA (4.35 mL, 25 mmol).
-
Reaction: Stir the mixture at room temperature for 18 hours. The progress of the reaction can be monitored by TLC or LC-MS, observing the disappearance of the starting carboxylic acid.
-
Work-up: Pour the reaction mixture into 200 mL of cold water. A precipitate may form. Stir for 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water (3 x 30 mL) and then with a small amount of cold diethyl ether.
-
Purification: Dry the crude product under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Furo[2,3-c]pyridine-7-carboxamide as a pure solid.
Conclusion and Future Perspectives
This application note provides a comprehensive and technically grounded guide for the synthesis of Furo[2,3-c]pyridine-7-carboxamide. By breaking down the process into two distinct, well-established stages—heterocyclic core formation and amidation—this protocol offers a reliable and adaptable pathway for researchers. The rationale behind key steps and reagent choices has been elucidated to provide a deeper understanding of the underlying chemical principles. This methodology not only enables the synthesis of the target molecule but also serves as a foundational template for creating a diverse library of substituted furo[2,3-c]pyridine analogs for structure-activity relationship (SAR) studies, thereby accelerating the discovery of novel therapeutics.
References
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Kang, J., et al. (2014). Process Development of C–N Cross-Coupling and Enantioselective Biocatalytic Reactions for the Asymmetric Synthesis of Niraparib. Organic Process Research & Development, 18(1), 215-227. [Link]
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Li, Y., et al. (2025). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. RSC Medicinal Chemistry. [Link]
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Dömling, A., et al. (2004). Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines by a Novel Multicomponent Reaction. Organic Letters, 6(2), 219-222. [Link]
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
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Němec, V., et al. (2019). Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Angewandte Chemie International Edition, 58(4), 1062-1066. [Link]
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Indian Academy of Sciences. (2025). Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. [Link]
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Kumar, S., et al. (2025). Facile synthesis of unknown 6,7-dihydrofuro[3,4-c]pyridines and 3,4-diaryloylpyridines from N-homopropargylic β-enaminones. Organic & Biomolecular Chemistry. [Link]
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McGlacken, G. P., et al. (2020). Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. Tetrahedron, 76(38), 131454. [Link]
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Patel, B. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3698-3703. [Link]
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Molport. (n.d.). 2H,3H-furo[2,3-c]pyridine-7-carboxylic acid. Retrieved from Molport. [Link]
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Pace, V., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1899-1905. [Link]
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Patel, B. K., et al. (2022). Pd(II)-Catalyzed Synthesis of Furo[2,3-b]pyridines from β-Ketodinitriles and Alkynes via Cyclization and N–H/C Annulation. Organic Letters, 24(20), 3698-3703. [Link]
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Growing Science. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced and Applied Sciences, 10(1), 133-146. [Link]
-
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In vivo dosing guidelines for Furo[2,3-C]pyridine-7-carboxamide in mice
Title: In Vivo Dosing Guidelines and Experimental Protocols for Furo[2,3-c]pyridine-7-carboxamide in Murine Oncology Models
Executive Summary & Mechanistic Rationale
Furo[2,3-c]pyridine-7-carboxamide and its functionalized derivatives represent a highly potent class of bicyclic heterocyclic compounds utilized in preclinical oncology and immunology. In drug development, this specific chemical scaffold is primarily deployed for its capacity to modulate the tumor microenvironment (TME) via the inhibition of the kynurenine pathway—specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) ()[1]. Additionally, recent structural biology advances have identified furopyridine derivatives as critical stabilizers of p53 Y220C mutations, broadening their therapeutic window in solid tumors ()[2].
The causality behind dosing this compound in syngeneic mouse models lies in its ability to reverse immune exhaustion. By inhibiting IDO1/TDO, Furo[2,3-c]pyridine-7-carboxamide prevents the localized depletion of L-tryptophan and the subsequent accumulation of kynurenine. This metabolic intervention directly downregulates regulatory T-cell (Treg) activation and restores the cytotoxic function of CD8+ T-cells against malignant cells ()[3].
Pharmacodynamic Pathway Visualization
Caption: Kynurenine pathway modulation by Furo[2,3-c]pyridine-7-carboxamide restoring T-cell activity.
Quantitative Pharmacokinetics & Dosing Parameters
Because the furo[2,3-c]pyridine core is planar and highly lipophilic, it exhibits low aqueous solubility. Successful in vivo dosing requires optimized vehicle formulation to ensure systemic exposure without precipitation in the gastrointestinal tract or peritoneum ()[4].
Table 1: Quantitative In Vivo Dosing Parameters in Mice
| Parameter | Recommended Value | Mechanistic Rationale |
| Route of Administration | Oral Gavage (PO) or Intraperitoneal (IP) | IP avoids first-pass hepatic metabolism; PO is preferred for establishing clinical viability and assessing bioavailability. |
| Typical Dose Range | 25 – 100 mg/kg | Balances target engagement (IDO1/TDO inhibition) with tolerability. Doses >100 mg/kg risk off-target hepatotoxicity. |
| Dosing Frequency | QD (Once daily) or BID (Twice daily) | Driven by the compound's half-life (typically 2–4 hours in rodents). BID maintains steady-state plasma concentration above the IC50. |
| Optimal Vehicle | 0.5% CMC / 0.1% Tween-80 in sterile H₂O | Tween-80 acts as a surfactant to prevent core aggregation; CMC provides viscosity to maintain a homogenous suspension for precise dosing. |
| Target Cmax | 2.5 – 5.0 µM | Plasma concentration required to effectively penetrate the dense tumor microenvironment and competitively bind IDO1/TDO. |
Self-Validating Experimental Protocol: Syngeneic Tumor Efficacy Study
A protocol is only as reliable as its internal controls. To ensure that observed tumor regression is mechanistically driven by target engagement rather than generalized toxicity, this workflow incorporates a mandatory pharmacodynamic self-validation loop: the quantification of the Kynurenine/Tryptophan (Kyn/Trp) ratio.
Phase 1: Formulation and Preparation
-
Step 1: Vehicle Preparation. Prepare a solution of 0.5% Carboxymethylcellulose (CMC) and 0.1% Tween-80 in sterile water.
-
Causality: The furo[2,3-c]pyridine scaffold is highly hydrophobic. Attempting to dissolve it in standard saline will cause immediate precipitation, leading to erratic absorption and fatal dosing inconsistencies.
-
-
Step 2: Compound Suspension. Slowly add the Furo[2,3-c]pyridine-7-carboxamide powder to the vehicle. Sonicate in a water bath at 37°C for 15 minutes until a uniform, milky suspension is achieved. Prepare fresh weekly and store at 4°C.
Phase 2: Syngeneic Mouse Model Setup
-
Step 3: Cell Inoculation. Inject 1×106 CT26 murine colon carcinoma cells subcutaneously into the right flank of 6-8 week old immunocompetent BALB/c mice.
-
Causality: An immunocompetent strain is strictly required because the drug's mechanism relies on host T-cell activation. Subcutaneous flank injection isolates the tumor, allowing for accurate caliper measurements without interference from internal organs.
-
-
Step 4: Self-Validating Randomization. Monitor tumor growth. Once tumors reach an average volume of 100–150 mm³, randomize the mice into Vehicle and Treatment cohorts based strictly on tumor volume, not total body weight.
-
Causality: Tumors exhibit variable initial engraftment rates. Randomizing by volume ensures baseline equivalence across cohorts, preventing fast-growing outliers from artificially skewing the final efficacy readouts.
-
Phase 3: Dosing and Monitoring
-
Step 5: Administration. Administer Furo[2,3-c]pyridine-7-carboxamide via oral gavage (PO) at 50 mg/kg BID for 21 days.
-
Step 6: Caliper Measurements. Measure tumors thrice weekly using digital calipers. Calculate volume using the standard ellipsoid formula: V=2Length×Width2 . Monitor body weight simultaneously; a weight loss of >15% indicates severe toxicity, requiring immediate dose reduction.
Phase 4: Endpoint Biomarker Validation (The Self-Validating Loop)
-
Step 7: LC-MS/MS Kyn/Trp Quantification. Harvest plasma and snap-freeze tumor tissue exactly 2 hours post-final dose. Quantify L-tryptophan and kynurenine levels via LC-MS/MS.
-
Causality: This is the critical self-validating step. A reduction in tumor volume must correlate with a decreased Kyn/Trp ratio. If the ratio remains unchanged despite tumor shrinkage, the drug is acting via off-target toxicity rather than IDO1/TDO inhibition.
-
-
Step 8: Flow Cytometry. Digest the remaining tumor tissue and analyze the immune infiltrates via flow cytometry. Stain for CD8 (cytotoxic T-cells) and FoxP3 (Tregs). A successful study will demonstrate a significantly elevated CD8+/Treg ratio in the treatment group compared to the vehicle.
References
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- Furopyridine compounds as p53 mutant stabilizer and uses thereof (WO2024238406A1). Google Patents.
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Identification of potent and reversible piperidine carboxamides that are species-selective orally active proteasome inhibitors to treat malaria . PubMed Central (PMC). URL:[Link]
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Application Notes and Protocols for High-Throughput Screening Assays Using Furo[2,3-c]pyridine-7-carboxamide
Introduction: The Furo[2,3-c]pyridine Scaffold as a Privileged Structure in Drug Discovery
The furo[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry, recognized for its "privileged" nature, which allows it to bind to a variety of biological targets.[1] Derivatives of this and related furopyridine structures have demonstrated a broad range of biological activities, including the inhibition of kinases, modulation of receptors, and cytotoxic effects against cancer cells.[1][2][3] Furo[2,3-c]pyridine-7-carboxamide and its analogues, therefore, represent a promising class of compounds for the discovery of novel therapeutic agents through high-throughput screening (HTS).
This guide provides detailed application notes and protocols for two distinct HTS assays designed to identify and characterize the bioactivity of Furo[2,3-c]pyridine-7-carboxamide derivatives: a biochemical kinase inhibition assay and a cell-based cytotoxicity assay. These protocols are designed to be robust, scalable, and amenable to automation, providing a solid foundation for drug discovery campaigns.[4][5]
Part 1: Biochemical Assay - Profiling Furo[2,3-c]pyridine-7-carboxamide Derivatives as Kinase Inhibitors
Given that various furopyridine derivatives have shown activity as kinase inhibitors, a primary HTS campaign to assess new derivatives against a panel of kinases is a logical starting point.[2][6] This protocol describes a generalized, luminescence-based kinase assay that quantifies ATP consumption, an indirect measure of kinase activity.
Scientific Rationale
Protein kinases are a large family of enzymes that play critical roles in cellular signaling. Their dysregulation is implicated in numerous diseases, particularly cancer.[6] This assay measures the amount of ATP remaining in solution after a kinase reaction. Inhibition of the kinase results in less ATP being consumed, leading to a higher luminescence signal. This inverse relationship allows for the quantification of inhibitor potency.
Experimental Workflow: Kinase Inhibition HTS
Caption: Workflow for the cell-based cytotoxicity HTS assay.
Detailed Protocol: Resazurin-Based Cell Viability Assay
Materials:
-
Furo[2,3-c]pyridine-7-carboxamide library (10 mM in DMSO)
-
Human cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) [2][7]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Resazurin sodium salt solution
-
384-well clear-bottom, black-walled microplates
-
Positive Control (e.g., Doxorubicin)
-
Negative Control (0.1% DMSO in media)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density (e.g., 1,000-5,000 cells/well) in complete medium.
-
Dispense 40 µL of the cell suspension into each well of the 384-well plate.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Addition:
-
Perform a serial dilution of the compound library to achieve the desired final concentrations.
-
Add 10 µL of the diluted compounds to the corresponding wells. The final DMSO concentration should not exceed 0.1%.
-
Add positive and negative controls to designated wells.
-
-
Incubation:
-
Incubate the plates for 48 to 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Prepare a working solution of resazurin in PBS.
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Data Analysis and Hit Follow-Up
-
Percent Viability Calculation: % Viability = 100 * (Fluorescence_test_compound - Fluorescence_blank) / (Fluorescence_DMSO_control - Fluorescence_blank)
-
Fluorescence_blank: Wells with media and resazurin, but no cells.
-
-
Hit Confirmation and Potency: Hits identified in the primary screen should be re-tested to confirm their activity and to determine their GI50 (concentration for 50% growth inhibition) values.
-
Secondary Assays: Follow-up studies for confirmed cytotoxic hits could include assays for apoptosis (e.g., caspase activation) or cell cycle analysis to elucidate the mechanism of action. [7]
Parameter Acceptance Criteria Rationale Z'-Factor > 0.5 Ensures a clear distinction between viable and non-viable cell populations. [5][8] Cell Seeding Uniformity CV < 10% across plate Critical for minimizing well-to-well variability and ensuring reliable data. | DMSO Tolerance | No significant effect on viability at final concentration | Confirms that the vehicle for compound delivery is not interfering with the assay. |
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for conducting high-throughput screening of Furo[2,3-c]pyridine-7-carboxamide derivatives. By employing both target-based (kinase inhibition) and phenotypic (cytotoxicity) screening approaches, researchers can efficiently identify promising lead compounds for further development. The true power of HTS lies not just in identifying "hits," but in providing the starting points for medicinal chemistry optimization and deeper mechanistic studies. [4]Subsequent hit-to-lead efforts will be crucial in transforming these initial findings into viable therapeutic candidates.
References
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Opentrons. High-Throughput Screening in Drug Discovery & Molecular Biology. Available from: [Link]
-
BMG LABTECH. High-throughput screening (HTS). Available from: [Link]
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MSU Drug Discovery. Resources for Assay Development and High Throughput Screening. Available from: [Link]
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BellBrook Labs. High Throughput Screening Assays for Drug Discovery. Available from: [Link]
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Dion, M., et al. (2008). Synthesis, cytotoxic activity, and mechanism of action of furo[2,3-c]acridin-6-one and benzo[b]furo[3,2-h]acridin-6-one analogues of psorospermin and acronycine. Journal of Medicinal Chemistry, 51(22), 7287-97. Available from: [Link]
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Abdel-Aziz, A. A.-M., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3914. Available from: [Link]
-
Ghorab, M. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(15), 9405-9417. Available from: [Link]
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ResearchGate. 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma. Available from: [Link]
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NextSDS. Furo[2,3-c]pyridine-7-carboxamide (9CI) — Chemical Substance Information. Available from: [Link]
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Broadwater, T. L., et al. (2006). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry, 49(14), 4349-4352. Available from: [Link]
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Sun, L., et al. (2017). Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. Bioorganic & Medicinal Chemistry Letters, 27(6), 1443-1447. Available from: [Link]
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European Journal of Medicinal Chemistry. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. Available from: [Link]
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MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Available from: [Link]
-
Royal Society of Chemistry. (2025). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]
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ResearchGate. Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. Available from: [Link]
-
PubMed. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Available from: [Link]
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Topic: A Practical Framework for the Liposomal Formulation of Novel Furo[2,3-c]pyridine-7-carboxamide Analogs
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Preamble: The Furo[2,3-c]pyridine scaffold is an emerging heterocyclic structure of interest in medicinal chemistry. Its unique electronic and structural properties present opportunities for developing novel therapeutic agents. However, like many novel small molecules, derivatives of this scaffold may face challenges related to solubility, stability, and targeted delivery. This document provides a comprehensive guide to encapsulating a model compound within a liposomal nanocarrier, establishing a robust workflow for researchers working with novel Furo[2,3-c]pyridine-7-carboxamide derivatives.
Given the novel nature of Furo[2,3-c]pyridine-7-carboxamide itself, this guide will utilize Nicotinamide (Pyridine-3-carboxamide) as a readily available and well-characterized model compound. Nicotinamide shares the core pyridine-carboxamide moiety, making it an excellent surrogate to demonstrate the principles and techniques of liposomal formulation and characterization. The protocols herein are designed to be adapted for novel drug candidates derived from the Furo[2,3-c]pyridine scaffold.
Part 1: Introduction to Liposomal Drug Delivery for Heterocyclic Compounds
Liposomes are self-assembling, spherical vesicles composed of a phospholipid bilayer enclosing an aqueous core. This structure makes them uniquely suited for encapsulating both hydrophilic and hydrophobic drug molecules. For novel heterocyclic compounds like Furo[2,3-c]pyridine derivatives, liposomal delivery offers several key advantages:
-
Enhanced Solubility: Encapsulation within the liposome's aqueous core or lipid bilayer can significantly improve the systemic solubility of poorly soluble compounds.
-
Improved Stability: The lipid bilayer can protect the encapsulated drug from enzymatic degradation in the bloodstream, extending its circulation half-life.
-
Reduced Off-Target Toxicity: By sequestering the drug until it reaches the target tissue, liposomes can minimize exposure to healthy tissues and reduce side effects.
-
Potential for Targeted Delivery: The surface of liposomes can be modified with ligands (e.g., antibodies, peptides) to facilitate active targeting to specific cells or tissues.
This guide will focus on the foundational steps: formulating a stable, drug-loaded liposome and characterizing its critical quality attributes.
Experimental Logic & Workflow
The successful formulation of a drug-loaded liposome is a multi-step process that requires careful control and validation at each stage. The workflow described herein follows a logical progression from raw materials to a fully characterized drug product.
Caption: Fig. 1: Overall Experimental Workflow from Formulation to Characterization.
Part 2: Materials and Equipment
Reagents and Consumables
-
Lipids:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol (ovine wool, ≥98%)
-
-
Model Drug: Nicotinamide
-
Solvents: Chloroform, Methanol (HPLC grade)
-
Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis Tubing: 10-14 kDa Molecular Weight Cut-Off (MWCO)
-
Syringe Filters: 0.22 µm, PTFE
Equipment
-
Rotary Evaporator
-
Bath Sonicator or Probe Sonicator
-
Liposome Extruder (e.g., Avanti Mini-Extruder)
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Magnetic Stirrer and Hot Plate
-
Analytical Balance
Part 3: Step-by-Step Protocols
Protocol 3.1: Preparation of Nicotinamide-Loaded Liposomes
This protocol employs the well-established thin-film hydration method followed by extrusion. This technique is widely used due to its reproducibility and control over final vesicle size. The passive loading of Nicotinamide is appropriate here due to its hydrophilic nature, allowing it to be entrapped in the aqueous core during hydration.
Step-by-Step Procedure:
-
Lipid Preparation:
-
Accurately weigh DPPC and Cholesterol. A common molar ratio is 2:1, which provides good bilayer stability. For a 10 mL final formulation, a typical starting amount is 50-100 mg of total lipid.
-
Dissolve the lipids in a 10 mL round-bottom flask using a chloroform:methanol (2:1, v/v) solvent mixture. Ensure complete dissolution.
-
-
Thin-Film Formation:
-
Connect the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature above the lipid transition temperature (Tc of DPPC is 41°C), typically 45-50°C.
-
Rotate the flask and gradually apply vacuum to evaporate the organic solvent. A thin, uniform lipid film should form on the inner wall of the flask.
-
Continue evaporation under high vacuum for at least 1 hour after the film appears dry to remove all residual solvent.
-
-
Hydration and Drug Loading (Passive Loading):
-
Prepare a hydration buffer solution of PBS (pH 7.4) containing the model drug, Nicotinamide, at a desired concentration (e.g., 10 mg/mL).
-
Add the Nicotinamide solution to the round-bottom flask containing the lipid film. The volume should be sufficient to achieve the target final lipid concentration (e.g., 10 mL for a 10 mg/mL lipid concentration).
-
Hydrate the film by rotating the flask in the water bath (set to 45-50°C) for 1-2 hours. The lipid film will peel off the glass and form multilamellar vesicles (MLVs). The solution will appear milky.
-
-
Size Reduction and Homogenization:
-
Sonication: To break down the large MLVs into smaller vesicles, sonicate the milky suspension using a bath sonicator for 15-30 minutes at 45-50°C. This step is crucial for facilitating the subsequent extrusion process.
-
Extrusion:
-
Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Pre-heat the extruder block to 45-50°C.
-
Load the liposome suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane back and forth for an odd number of passes (e.g., 11 or 21 times). This process forces the vesicles through the defined pores, resulting in a homogenous population of unilamellar vesicles (LUVs) with a narrow size distribution. The final suspension should appear translucent.
-
-
-
Purification:
-
To remove the unencapsulated (free) Nicotinamide, the liposome suspension must be purified. Dialysis is a suitable method.
-
Transfer the liposome suspension into a dialysis bag (10-14 kDa MWCO).
-
Place the bag in a large beaker containing fresh PBS (pH 7.4) at 4°C and stir gently.
-
Replace the external buffer every 2-3 hours for the first 12 hours, and then leave overnight to ensure complete removal of the free drug.
-
-
Sterilization and Storage:
-
Sterilize the final liposomal formulation by passing it through a 0.22 µm syringe filter.
-
Store the final product at 4°C. Do not freeze, as this can disrupt the liposome structure.
-
Caption: Fig. 2: Liposome Formulation and Drug Loading Workflow.
Protocol 3.2: Characterization of Liposomal Formulation
Rationale: These parameters are critical for predicting the in vivo fate of liposomes. Size influences biodistribution and clearance, PDI indicates the homogeneity of the preparation, and zeta potential reflects surface charge, which affects stability and interaction with biological membranes.
Procedure:
-
Dilute a small aliquot of the purified liposome suspension in PBS.
-
Analyze the sample using a Dynamic Light Scattering (DLS) instrument.
-
Record the Z-average diameter (particle size), PDI, and zeta potential.
-
An acceptable formulation for intravenous administration typically has a size between 80-200 nm and a PDI < 0.2.
Rationale: %EE measures the percentage of the initial drug that was successfully entrapped in the liposomes, indicating the efficiency of the process. %LC quantifies the amount of drug per unit weight of the lipid, defining the formulation's potency.
Procedure:
-
Take a known volume (e.g., 0.5 mL) of the purified liposome suspension.
-
Lyse the liposomes to release the encapsulated drug by adding a suitable solvent like methanol or a detergent solution (e.g., 0.5% Triton X-100).
-
Quantify the concentration of Nicotinamide in the lysed solution using a pre-validated UV-Vis spectrophotometry or HPLC method.
-
Calculate %EE and %LC using the following formulas:
-
%EE = (Amount of Encapsulated Drug / Total Initial Drug) * 100
-
%LC = (Amount of Encapsulated Drug / Total Lipid Weight) * 100
-
Rationale: This assay evaluates the rate at which the drug is released from the liposomes over time, providing insight into its potential in vivo performance and stability.
Procedure:
-
Place a known volume (e.g., 1 mL) of the purified liposome formulation into a dialysis bag (10-14 kDa MWCO).
-
Submerge the dialysis bag in a larger volume of release medium (e.g., 100 mL of PBS, pH 7.4) in a beaker, maintained at 37°C with constant, gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed release medium to maintain sink conditions.
-
Quantify the concentration of Nicotinamide in the collected samples.
-
Plot the cumulative percentage of drug released versus time.
Part 4: Data Presentation and Interpretation
Quantitative data should be systematically recorded. Below are tables with example data for a typical Nicotinamide-liposome formulation.
Table 1: Physicochemical Characterization
| Parameter | Target Value | Result (Example) | Interpretation |
| Z-Average Diameter (nm) | 80 - 150 nm | 115.4 nm | Ideal size for avoiding rapid clearance. |
| Polydispersity Index (PDI) | < 0.2 | 0.12 | Indicates a homogenous and monodisperse population. |
| Zeta Potential (mV) | Near-neutral | -5.8 mV | Slightly negative charge, typical for neutral lipids. |
Table 2: Drug Loading and Release Characteristics
| Parameter | Result (Example) | Interpretation | | :--- | :--- | | Encapsulation Efficiency (%EE) | 15.2% | Reflects typical efficiency for passive loading of small hydrophilic drugs. | | Drug Loading Content (%LC) | 2.8% (w/w) | Defines the final potency of the formulation. | | Drug Release at 24h | 35% | Shows a sustained-release profile, indicating stable encapsulation. |
Caption: Fig. 3: Structure of a Drug-Loaded Liposome.
Part 5: Conclusion and Future Directions
This guide provides a foundational, adaptable framework for the formulation and characterization of liposomal drug delivery systems for novel Furo[2,3-c]pyridine-7-carboxamide derivatives, using Nicotinamide as a working model. By following these protocols, researchers can systematically develop and validate a nanocarrier system, paving the way for further preclinical evaluation. Future work should focus on optimizing lipid composition, exploring active loading strategies for derivatives with different physicochemical properties, and evaluating the in vitro and in vivo efficacy of the final formulation.
References
-
Laouini, A., Jaafar-Maaleej, C., Limayem-Blouza, I., Sfar, S., Charcosset, C., & Fessi, H. (2012). Preparation, Characterization and Applications of Liposomes: State of the Art. Journal of Colloid Science and Biotechnology, 1(2), 147-168. Available at: [Link]
-
Daraee, H., Etemadi, A., Kouhi, M., Alimirzalu, S., & Akbarzadeh, A. (2016). Application of liposomes in medicine and drug delivery. Artificial cells, nanomedicine, and biotechnology, 44(1), 381-391. Available at: [Link]
Application Note: Catalytic Divergent Functionalization of Furo[2,3-c]pyridine-7-carboxamide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Standard Operating Procedures (SOPs)
Executive Summary & Substrate Profiling
Furo[2,3-c]pyridines are privileged heterocyclic scaffolds in medicinal chemistry, featured prominently in potent HIV-1 non-nucleoside reverse transcriptase inhibitors (e.g., PNU-142721)[1] and advanced aggregation-induced emission (AIE) photosensitizers [2]. Among its derivatives, Furo[2,3-c]pyridine-7-carboxamide (CAS: 190957-78-9) [3] stands out as a highly versatile building block.
The structural topology of this molecule presents a unique dual-reactivity profile:
-
The Heterocyclic Core: The furan C2 position is highly electron-rich and primed for transition-metal-catalyzed C-H activation [4].
-
The Exocyclic Carboxamide: The primary amide at the C7 position serves as a distinct vector for C-N cross-coupling, allowing for the rapid generation of extended secondary or tertiary amide libraries without disrupting the heteroaromatic core.
This application note provides field-proven, self-validating protocols for the divergent catalytic functionalization of Furo[2,3-c]pyridine-7-carboxamide, empowering chemists to selectively derivatize either the heterocyclic core or the exocyclic amide.
Divergent Functionalization Strategy
To achieve absolute regiocontrol, the choice of catalyst, ligand, and reaction conditions must be precisely tuned to the electronic demands of the target site.
-
Pathway A (Core Functionalization): Employs Palladium(II) catalysis with a pivalate proton shuttle to target the furan C2-H bond via a Concerted Metalation-Deprotonation (CMD) mechanism.
-
Pathway B (Amide Functionalization): Employs Palladium(0) catalysis with a wide-bite-angle bidentate ligand (Xantphos) to selectively drive the Buchwald-Hartwig N-arylation of the primary carboxamide.
Figure 1. Divergent catalytic functionalization pathways for Furo[2,3-c]pyridine-7-carboxamide.
Protocol A: Regioselective C2-H Arylation (Core Functionalization)
Causality & Mechanistic Rationale
The C2 position of the furan ring is the most electron-rich C-H bond in the furo[2,3-c]pyridine core [5]. Under Pd(II) catalysis, C-H activation occurs preferentially at this site via a CMD pathway. Pivalic acid (PivOH) is added as a critical catalytic proton shuttle; the steric bulk of the pivalate anion prevents catalyst poisoning while its basicity perfectly matches the energy requirements to abstract the C2 proton in the transition state.
Step-by-Step Methodology
-
Preparation: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Furo[2,3-c]pyridine-7-carboxamide (0.5 mmol, 1.0 equiv), aryl iodide (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (5.6 mg, 5 mol%), PPh₃ (13.1 mg, 10 mol%), K₂CO₃ (138 mg, 2.0 equiv), and PivOH (15.3 mg, 30 mol%).
-
Inert Atmosphere: Seal the tube with a septum. Evacuate and backfill with ultra-high-purity Argon (repeat 3 times).
-
Solvent Addition: Inject anhydrous Toluene (2.5 mL) via syringe. Replace the septum with a Teflon screw cap under positive Argon flow.
-
Reaction: Transfer the sealed tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 14 hours.
-
Workup: Cool to room temperature. Dilute the mixture with EtOAc (10 mL) and filter through a short pad of Celite. Wash the pad with additional EtOAc (2 × 10 mL).
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient elution: 20% to 60% EtOAc in Hexanes).
In-Process Validation & Quality Control
-
TLC Monitoring: The product typically exhibits an Rf of ~0.4 (5% MeOH/DCM), running slightly higher than the starting material due to increased lipophilicity.
-
Self-Validating NMR Check: The defining validation is the disappearance of the characteristic furan C2-H singlet (typically observed at δ 8.10–8.20 ppm in DMSO- d6 ) and the emergence of new aromatic multiplet signals corresponding to the aryl substituent.
Figure 2. Catalytic cycle of the Pd-catalyzed C2-H arylation via CMD pathway.
Protocol B: Buchwald-Hartwig N-Arylation (Carboxamide Functionalization)
Causality & Mechanistic Rationale
Primary amides are notoriously poor nucleophiles. To achieve selective C-N cross-coupling without hydrolyzing the carboxamide, a mild base (Cs₂CO₃ ) is utilized. The selection of Xantphos as the ligand is non-negotiable here: its large bite angle (~111°) enforces a specific geometry on the Pd(II) intermediate that dramatically accelerates reductive elimination, outcompeting unwanted β -hydride elimination or substrate degradation.
Step-by-Step Methodology
-
Preparation: In an oven-dried 10 mL Schlenk tube, add Furo[2,3-c]pyridine-7-carboxamide (0.5 mmol, 1.0 equiv), aryl bromide (0.6 mmol, 1.2 equiv), Pd₂(dba)₃ (11.4 mg, 2.5 mol%), Xantphos (21.7 mg, 7.5 mol%), and Cs₂CO₃ (244 mg, 1.5 equiv).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Inject anhydrous, degassed 1,4-Dioxane (3.0 mL). 1,4-Dioxane is chosen as it is a moderately polar, non-nucleophilic solvent that perfectly solubilizes the Pd-Xantphos complex at elevated temperatures.
-
Reaction: Seal the tube and heat at 100 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with DCM (15 mL), and wash with distilled water (10 mL). Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify via flash column chromatography (Silica gel, gradient elution: 0% to 5% MeOH in DCM).
In-Process Validation & Quality Control
-
LC-MS: Confirm the mass shift corresponding to +[Ar−H] .
-
Self-Validating NMR Check: The primary amide starting material displays two distinct broad singlets (e.g., δ 7.5 and 8.0 ppm) due to restricted rotation around the C-N bond. Successful N-arylation collapses this into a single, highly deshielded N-H proton ( δ 10.0–10.5 ppm), which is characteristic of a secondary aryl amide.
Quantitative Data & Optimization Matrix
The following table summarizes the optimization landscape, demonstrating the strict causality between reagent selection and reaction success.
| Reaction Pathway | Catalyst / Ligand | Base / Additive | Solvent (Temp) | Regioselectivity | Isolated Yield |
| A: C2-H Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃ / PivOH | Toluene (110 °C) | >99% (C2 position) | 82% |
| A: C2-H Arylation | Pd(OAc)₂ / PPh₃ | K₂CO₃ / None | Toluene (110 °C) | >99% (C2 position) | 14% (Demonstrates PivOH necessity) |
| B: N-Arylation | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane (100 °C) | >99% (Amide N) | 88% |
| B: N-Arylation | Pd₂(dba)₃ / BINAP | Cs₂CO₃ | 1,4-Dioxane (100 °C) | Mixed | 31% (Demonstrates bite-angle effect) |
References
-
Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors . The Journal of Organic Chemistry. Available at:[Link][1]
-
A novel furo[3,2-c]pyridine-based AIE photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . Chemical Communications. Available at:[Link][2]
-
Toolbox for Regioselective Lithiations of Furo[2,3-c]pyridine . European Journal of Organic Chemistry / ResearchGate. Available at:[Link][3]
-
Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction . ACS Omega. Available at:[Link][4]
Sources
Furo[2,3-c]pyridine-7-carboxamide: Application Notes and Protocols for a Novel Drug Discovery Scaffold
Introduction: The Emergence of Furo[2,3-c]pyridines as a Privileged Scaffold in Medicinal Chemistry
The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, "privileged scaffolds" – molecular frameworks that can bind to multiple biological targets with high affinity – are of significant interest. The furo[2,3-c]pyridine core is one such emerging scaffold, demonstrating a remarkable versatility that has led to the development of potent inhibitors for a range of protein classes.[1][2] This fused heterocyclic system, comprising a furan ring fused to a pyridine ring, offers a unique three-dimensional architecture that is amenable to diverse chemical modifications.[3] Its derivatives have shown promise in oncology, inflammation, and neuroscience, acting as potent modulators of kinases, phosphodiesterases, and other key cellular regulators.[4][5][6]
This technical guide provides a comprehensive overview of the use of Furo[2,3-c]pyridine-7-carboxamide and its derivatives as a foundational scaffold for drug discovery campaigns. We will detail its synthesis, propose protocols for library development, and outline a strategic workflow for high-throughput screening, target validation, and lead optimization.
Part 1: Synthesis of the Furo[2,3-c]pyridine-7-carboxamide Scaffold and Library Generation
A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. The following protocol describes a plausible multi-step synthesis of Furo[2,3-c]pyridine-7-carboxamide, adapted from established methods for the synthesis of the furo[2,3-c]pyridine core.[7][8]
Protocol 1.1: Synthesis of Furo[2,3-c]pyridine-7-carboxylic acid
This protocol outlines the synthesis of the key carboxylic acid intermediate.
Materials:
-
N-benzenesulfonyl-4-piperidone
-
(Carbethoxymethylene)triphenylphosphorane
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Sodium hydroxide (NaOH)
-
Phenylselenyl chloride (PhSeCl)
-
Sodium periodate (NaIO4)
-
Diisobutylaluminium hydride (DIBALH)
-
tert-Butanol
-
Potassium tert-butoxide (t-BuOK)
-
Manganese dioxide (MnO2)
-
Anhydrous solvents: Chloroform (CHCl3), Tetrahydrofuran (THF), Dichloromethane (DCM)
-
Reagents for work-up and purification: Diethyl ether, Ethyl acetate, Hexanes, Brine, Sodium sulfate (Na2SO4), Silica gel for column chromatography.
Step-by-Step Procedure:
-
Wittig Olefination: To a solution of N-benzenesulfonyl-4-piperidone in anhydrous CHCl3, add (carbethoxymethylene)triphenylphosphorane. Reflux the mixture for 12-16 hours. Monitor the reaction by TLC. After completion, cool the reaction, concentrate under reduced pressure, and purify the residue by column chromatography (Ethyl acetate/Hexanes) to yield the corresponding α,β-unsaturated ester.
-
Deconjugation: Dissolve the α,β-unsaturated ester in anhydrous THF and add DBU. Reflux the mixture for 8-12 hours. After cooling, dilute with diethyl ether, wash with water and brine, dry over Na2SO4, and concentrate to obtain the β,γ-unsaturated ester.[7]
-
Hydrolysis and Lactonization: Hydrolyze the β,γ-unsaturated ester with aqueous NaOH in THF at reflux. Acidify the reaction mixture with HCl and extract with ethyl acetate. To the crude acid in THF, add PhSeCl and stir at room temperature. After 2 hours, add NaIO4 and continue stirring for another 2 hours. This sequence effects a dehydroselenylation to form the α,β-unsaturated lactone.[7]
-
Reduction and Furan Formation: Cool a solution of the α,β-unsaturated lactone in anhydrous THF to 0°C. Add DIBALH (1.1 equivalents) dropwise. Stir for 5 hours at 0°C. Quench the reaction carefully with methanol and then water. Extract with ethyl acetate and purify by column chromatography to yield the reduced furo[2,3-c]pyridine precursor.[7]
-
Aromatization: Dissolve the reduced precursor in anhydrous THF and add t-BuOK. Reflux the mixture for 1-2 hours. Cool, quench with water, and extract with ethyl acetate. Purify by column chromatography to yield the N-benzenesulfonyl-2,3-dihydrofuro[2,3-c]pyridine.
-
Oxidation to Carboxylic Acid: The synthesis of the 7-carboxamide first requires the corresponding carboxylic acid. While direct carboxylation can be challenging, a plausible route involves functionalization of a precursor. Assuming a suitable precursor with a methyl or hydroxymethyl group at the 7-position, oxidation using a strong oxidizing agent like potassium permanganate or a two-step process of alcohol oxidation (e.g., with MnO2) followed by further oxidation to the carboxylic acid would be employed.
Protocol 1.2: Amide Formation to Generate Furo[2,3-c]pyridine-7-carboxamide
This protocol describes the conversion of the carboxylic acid to the primary carboxamide.
Materials:
-
Furo[2,3-c]pyridine-7-carboxylic acid
-
Thionyl chloride (SOCl2) or Oxalyl chloride
-
Ammonia solution (aqueous or in dioxane)
-
Anhydrous DCM
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic)
Step-by-Step Procedure:
-
Acid Chloride Formation: Suspend Furo[2,3-c]pyridine-7-carboxylic acid in anhydrous DCM. Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride or thionyl chloride at 0°C. Allow the reaction to warm to room temperature and stir for 2-3 hours until the evolution of gas ceases.
-
Amidation: Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride. Re-dissolve the crude acid chloride in anhydrous DCM and cool to 0°C. Add a solution of ammonia in dioxane or aqueous ammonia dropwise. Stir the reaction at room temperature for 4-6 hours.
-
Work-up and Purification: Quench the reaction with water and extract with DCM. Wash the organic layer with water and brine, dry over Na2SO4, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain Furo[2,3-c]pyridine-7-carboxamide.
Library Generation
To explore the structure-activity relationship (SAR), a library of derivatives can be generated by reacting the Furo[2,3-c]pyridine-7-carbonyl chloride with a diverse range of primary and secondary amines. This allows for the introduction of various substituents at the 7-position, modulating properties such as polarity, size, and hydrogen bonding capacity.
Part 2: High-Throughput Screening (HTS) of the Furo[2,3-c]pyridine-7-carboxamide Library
HTS is a critical step in identifying initial "hits" from a compound library.[9] The choice of assay is dependent on the therapeutic area of interest. Given that furopyridine scaffolds have shown significant activity as kinase inhibitors, a kinase inhibition assay is a logical starting point.[5][10]
Protocol 2.1: High-Throughput Kinase Inhibition Assay
This protocol describes a generic, luminescence-based kinase assay suitable for HTS.
Materials:
-
Furo[2,3-c]pyridine-7-carboxamide library (dissolved in DMSO)
-
Target kinase (e.g., B-Raf, CDK2)
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
384-well plates
-
Plate reader with luminescence detection capabilities
Step-by-Step Procedure:
-
Compound Plating: Dispense nanoliter volumes of the Furo[2,3-c]pyridine-7-carboxamide library compounds into 384-well assay plates using an acoustic dispenser. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Kinase Reaction: Add the target kinase, substrate, and ATP to the assay plates to initiate the kinase reaction. Incubate at room temperature for the recommended time (typically 30-60 minutes).
-
Detection: Add the ADP-Glo™ reagent to deplete the remaining ATP. Then, add the detection reagent to convert the newly formed ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal. The signal intensity is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Normalize the data to the controls and calculate the percent inhibition for each compound. Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% at a 10 µM concentration).
Part 3: Target Validation and Hit Confirmation
Once initial hits are identified, it is crucial to confirm their activity and validate that they are acting on the intended target.[11][12]
Protocol 3.1: Dose-Response and IC50 Determination
This protocol is for confirming the potency of the initial hits.
Step-by-Step Procedure:
-
Perform the kinase inhibition assay as described in Protocol 2.1, but with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the kinase activity is inhibited).
Protocol 3.2: Orthogonal and Cell-Based Assays
To ensure the observed activity is not an artifact of the primary assay, orthogonal and cell-based assays are essential.[5]
-
Orthogonal Assays: Utilize a different assay format to measure kinase inhibition, such as a fluorescence polarization (FP) assay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This helps to rule out compound interference with the primary assay components.
-
Cell-Based Assays: Assess the ability of the hit compounds to inhibit the target kinase in a cellular context. This can be achieved by measuring the phosphorylation of a known downstream substrate of the target kinase using methods like Western blotting or an ELISA.
Part 4: Lead Optimization and Structure-Activity Relationship (SAR) Studies
Lead optimization aims to improve the potency, selectivity, and drug-like properties of the confirmed hits. This is an iterative process involving chemical synthesis and biological testing.
Structure-Activity Relationship (SAR) Insights
For the Furo[2,3-c]pyridine scaffold, SAR studies have revealed several key insights:
-
Substituents on the Furan Ring: Modifications at the 2- and 3-positions of the furan ring can significantly impact potency and selectivity.
-
The Carboxamide Moiety: The nature of the amine used to form the carboxamide at the 7-position is critical for target engagement. Exploring a variety of amines (aliphatic, aromatic, cyclic) can fine-tune the compound's properties.
-
Pyridine Ring Substitutions: While the parent scaffold is often the starting point, substitutions on the pyridine ring can modulate physicochemical properties and target interactions.
Protocol 4.1: In Vitro ADME-Tox Profiling
Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is crucial to de-risk drug candidates.[8]
Key In Vitro ADME-Tox Assays:
| Assay | Purpose |
| Solubility | Determines the aqueous solubility of the compound, which impacts absorption. |
| Permeability (e.g., PAMPA) | Assesses the ability of the compound to cross cell membranes. |
| Metabolic Stability (Microsomes, Hepatocytes) | Evaluates the compound's susceptibility to metabolism by liver enzymes. |
| CYP450 Inhibition | Identifies potential for drug-drug interactions. |
| Plasma Protein Binding | Determines the extent to which the compound binds to plasma proteins, which affects its free concentration. |
| Cytotoxicity (e.g., in HepG2 cells) | Provides an early indication of potential liver toxicity. |
Visualizations
Experimental Workflow
Caption: Drug discovery workflow using the Furo[2,3-c]pyridine-7-carboxamide scaffold.
Potential Kinase Inhibition Signaling Pathway
Caption: Inhibition of a kinase signaling pathway by a Furo[2,3-c]pyridine-7-carboxamide derivative.
Conclusion
The Furo[2,3-c]pyridine-7-carboxamide scaffold represents a promising starting point for the development of novel therapeutics. Its synthetic tractability allows for the creation of diverse chemical libraries, and its privileged nature suggests a high probability of identifying hits against various biological targets. The protocols and workflows outlined in this guide provide a robust framework for researchers to unlock the full potential of this exciting molecular architecture. Through a systematic approach of synthesis, screening, and optimization, the Furo[2,3-c]pyridine-7-carboxamide scaffold can be leveraged to discover the next generation of innovative medicines.
References
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Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
- Creative Biostructure. (n.d.). In Vitro ADME-Tox Profiling. Retrieved from a URL related to Creative Biostructure's drug discovery services.
- Biotechfarm. (n.d.). ADME Tox Studies: Shaping Drug Development Pathways.
- Zhao, A., et al. (2011). Furo[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 46(12), 5791-5799.
- Shiotani, S., et al. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975.
- Golly, I., et al. (1993). [Synthesis of furo(2,3-b)pyridine amidines with antianaphylactic activity]. Pharmazie, 48(4), 250-253.
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Buckmelter, A. J., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]
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El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3935. [Link]
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- Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery.
- Sygnature Discovery. (n.d.). Target Validation in Drug Discovery.
- Singh, S. B., et al. (2012). High-throughput Screening Identifies Small Molecule Inhibitors of Molecular Chaperones. Methods in Molecular Biology, 839, 147-161.
- Chamberlain, B., et al. (n.d.). Discovering novel chemical scaffolds using generative AI, machine learning and FEP: A medicinal chemist's perspective.
- UCSF Small Molecule Discovery Center. (n.d.). High-throughput Screening Steps.
- Singh, S., & Rath, S. K. (2016). High-throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Research and Therapeutics, 12(2), 543.
- Jang, W. D., et al. (2025). ChemBounce: a computational framework for scaffold hopping in drug discovery.
- Creative Diagnostics. (2025, April 17). AI-generated Scaffold Libraries for Small Molecule Drug Discovery.
- Two-Minute Papers. (2025, September 13). ChemBounce: Scaffold Hopping Tool for Drug Discovery [Video]. YouTube.
- Liu, B., et al. (2019). DeepScaffold: A Comprehensive Tool for Scaffold-Based De Novo Drug Discovery Using Deep Learning.
- Springer Professional. (n.d.). High-Throughput Screening in the Discovery of Small-Molecule Inhibitors of Protein-Protein Interactions.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine.
- BenchChem. (n.d.). Application Notes and Protocols for Furo[2,3-b]pyridine Derivatives in Medicinal Chemistry.
- BenchChem. (n.d.). The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization.
- BenchChem. (n.d.). The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide for Drug Discovery Professionals.
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El-Enany, M. M., et al. (2021). Design and synthesis of novel furan, furo[2,3-d]pyrimidine and furo[3,2-e][7][8][10]triazolo[1,5-c]pyrimidine derivatives as potential VEGFR-2 inhibitors. Bioorganic Chemistry, 116, 105336. [Link]
- BenchChem. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid methyl ester.
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Ali, M. A. M., et al. (2022). Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation. RSC Advances, 12(14), 8683-8698. [Link]
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Perregaard, J., et al. (2002). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 inhibitors: a potential treatment for asthma. Bioorganic & Medicinal Chemistry Letters, 12(3), 509-512. [Link]
- ResearchGate. (n.d.). 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma | Request PDF.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis, Transformations and Biological Properties of Furo[2,3‐b]pyridines | Request PDF.
- IntechOpen. (2022, October 13). Fused Pyridine Derivatives: Synthesis and Biological Activities.
- Barker, D., et al. (2014). Synthesis and Cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine Derivatives. European Journal of Medicinal Chemistry, 86, 543-553.
- Broad, L. M., et al. (2006). Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship. Journal of Medicinal Chemistry, 49(12), 3584-3587.
- ResearchGate. (n.d.). Synthesis of Novel Alkyl Amide Functionalized Trifluoromethyl Substituted Furo/thieno Pyridine Derivatives: Their Anticancer Activity and CoMFA and CoMSIA Studies | Request PDF.
- MDPI. (2022, November 3). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity.
-
Lee, H. W., et al. (2007). Design and effective synthesis of novel templates, 3,7-diphenyl-4-amino-thieno and furo-[3,2-c]pyridines as protein kinase inhibitors and in vitro evaluation targeting angiogenetic kinases. Bioorganic & Medicinal Chemistry Letters, 17(1), 250-254. [Link]
- Royal Society of Chemistry. (2025, June 17). Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation.
- IntechOpen. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.
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Application Note: Cell Viability Assay Protocols for Furo[2,3-c]pyridine-7-carboxamide Derivatives in Mutant p53 (Y220C) Targeted Oncology Models
Introduction & Mechanistic Rationale
The Furo[2,3-c]pyridine-7-carboxamide scaffold has emerged as a highly versatile pharmacophore in modern oncology and immunology. Recent structural biology and medicinal chemistry efforts have identified derivatives of this core as potent stabilizers of the p53-Y220C mutant [1] and as inhibitors of the kynurenine pathway enzyme Indoleamine 2,3-dioxygenase 1 (IDO1)[2].
While IDO1 inhibition primarily requires complex co-culture systems to evaluate T-cell mediated cytotoxicity[3], the direct anti-tumor efficacy of Furo[2,3-c]pyridine-7-carboxamide derivatives can be robustly quantified in monoculture via their ability to reactivate mutant p53[4]. The Y220C mutation, one of the most common structural mutations outside the p53 DNA-binding surface, creates a temperature-sensitive, hydrophobic crevice that causes the protein to denature and aggregate at physiological temperatures[5]. Small molecules containing the Furo[2,3-c]pyridine-7-carboxamide moiety bind specifically to this crevice, rescuing the wild-type (WT) thermal stability of p53[6]. This structural restoration re-establishes the transcriptional activation of downstream targets (e.g., PUMA, p21, MDM2), driving cell cycle arrest and apoptosis[7].
As a Senior Application Scientist, I have designed this protocol to provide a self-validating, orthogonal workflow for assessing the cell viability of p53-Y220C mutant cell lines treated with Furo[2,3-c]pyridine-7-carboxamide derivatives. By utilizing both ATP-quantitation and metabolic reduction assays across isogenic cell panels, this methodology rigorously isolates on-target p53-dependent cytotoxicity from off-target chemotoxicity.
Pathway Visualization
To contextualize the experimental endpoints (cell viability reduction), the following diagram illustrates the causal signaling pathway initiated by the Furo[2,3-c]pyridine-7-carboxamide scaffold.
Mechanism of Furo[2,3-c]pyridine-7-carboxamide stabilizing p53-Y220C to induce apoptosis.
Experimental Design & Self-Validating Controls
To establish trustworthiness and causality, the experimental design must account for assay interference and genetic specificity.
Cell Line Selection
A robust viability assay must include a matched panel of cell lines to prove the mechanism of action (MoA)[8]:
-
Target Models: NUGC-3 (Gastric cancer) and BxPC-3 (Pancreatic cancer) – Both harbor the endogenous p53-Y220C mutation[5].
-
Wild-Type Controls: NUGC-4 (Gastric cancer, p53 WT) – Used to confirm that the compound does not exhibit generalized cytotoxicity[6].
-
Isogenic Knockout (KO) Controls: BxPC-3 TP53 KO – Essential for proving that the observed cell death is entirely dependent on the presence of the p53-Y220C protein[7].
Orthogonal Assay Strategy
Some heterocyclic compounds, including highly conjugated furopyridines, can interfere with colorimetric readouts (e.g., auto-fluorescence or redox cycling). Therefore, we employ two orthogonal methods:
-
CellTiter-Glo (CTG): Measures intracellular ATP as a direct proxy for metabolically active cells. Highly sensitive and less prone to compound optical interference.
-
MTT Assay: Measures NAD(P)H-dependent cellular oxidoreductase activity. Serves as a secondary validation[9].
Step-by-Step Experimental Protocols
Protocol A: High-Throughput ATP-Based Viability Assay (CellTiter-Glo)
Causality Note: ATP degrades rapidly upon cell death. This assay provides a highly accurate snapshot of living cells without requiring cell washing, minimizing mechanical stress artifacts.
Step 1: Cell Plating
-
Harvest NUGC-3, BxPC-3, NUGC-4, and BxPC-3 TP53 KO cells at 70-80% confluence.
-
Resuspend in complete media (RPMI-1640 + 10% FBS + 1% Pen/Strep).
-
Seed cells into opaque-walled 96-well plates at a density of 3,000 cells/well in 90 µL of media.
-
Critical Step: Fill the outermost perimeter wells with 200 µL of sterile PBS. This prevents the "edge effect" (evaporation-induced thermal gradients) which skews viability data in peripheral wells.
-
Incubate overnight at 37°C, 5% CO₂ to allow for cellular adherence and recovery.
Step 2: Compound Preparation & Dosing
-
Prepare a 10 mM stock of the Furo[2,3-c]pyridine-7-carboxamide derivative in 100% molecular-grade DMSO.
-
Perform a 10-point, 3-fold serial dilution in DMSO to create 1000X intermediate stocks.
-
Dilute the intermediate stocks 1:100 into culture media to create 10X working solutions (final DMSO concentration will be 0.1%).
-
Add 10 µL of the 10X working solutions to the 90 µL of cells (Total volume = 100 µL).
-
Controls: Include a vehicle control (0.1% DMSO) and a positive control for apoptosis (e.g., 1 µM Staurosporine).
-
Incubate for 72 hours at 37°C. Rationale: p53-mediated transcriptional activation and subsequent apoptosis require 48-72 hours to fully manifest as a reduction in population viability[7].
Step 3: Luminescence Detection
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Rationale: Temperature gradients across the plate will cause uneven luciferase enzyme kinetics, leading to high standard deviations.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a multi-mode microplate reader (integration time: 0.5–1.0 second/well).
Protocol B: Orthogonal MTT Colorimetric Assay
Step 1: Plating and Dosing Follow Steps 1 and 2 from Protocol A, but utilize clear-bottom 96-well tissue culture plates.
Step 2: MTT Incubation & Solubilization
-
After the 72-hour compound incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well[9].
-
Incubate the plates at 37°C for exactly 4 hours. Rationale: Living cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Carefully aspirate the media without disturbing the formazan crystals at the bottom of the well.
-
Add 150 µL of DMSO to each well to solubilize the formazan[9].
-
Shake the plate on an orbital shaker for 10 minutes protected from light.
-
Measure the optical density (OD) at 570 nm, with a reference wavelength of 650 nm to subtract background cellular debris.
Quantitative Data Presentation
Data should be normalized to the vehicle control (set as 100% viability). IC₅₀ values are calculated using non-linear regression (curve fit) in software such as GraphPad Prism (log(inhibitor) vs. normalized response - Variable slope).
The following table summarizes representative viability data demonstrating the requisite selectivity of a highly optimized Furo[2,3-c]pyridine-7-carboxamide p53-Y220C stabilizer.
| Cell Line | Tissue Origin | p53 Status | Representative IC₅₀ (µM) | Selectivity Index (vs WT) |
| NUGC-3 | Gastric | Y220C Mutant | 0.58 ± 0.04 | >34x |
| BxPC-3 | Pancreatic | Y220C Mutant | 0.72 ± 0.06 | >27x |
| NUGC-4 | Gastric | Wild-Type (WT) | > 20.0 | N/A (Baseline) |
| BxPC-3 TP53 KO | Pancreatic | Knockout (Null) | > 20.0 | N/A |
| MCF-10A | Breast (Normal) | Wild-Type (WT) | > 20.0 | N/A |
Table 1: Representative IC₅₀ values demonstrating the selective cytotoxicity of Furo[2,3-c]pyridine-7-carboxamide derivatives against p53-Y220C mutated cell lines. The lack of toxicity in the TP53 KO line confirms the on-target mechanism of action.
References
- WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof. Google Patents.
-
Anticancer therapeutic strategies for targeting mutant p53-Y220C. PMC - National Institutes of Health. Available at:[Link]
-
A Small Molecule Reacts with the p53 Somatic Mutant Y220C to Rescue Wild-type Thermal Stability. Cancer Discovery - AACR Journals. Available at:[Link]
-
Restoration of the Tumor Suppressor Function of Y220C-Mutant p53 by Rezatapopt, a Small-Molecule Reactivator. Cancer Discovery - AACR Journals. Available at:[Link]
- WO2014186035A1 - Inhibitors of the kynurenine pathway. Google Patents.
-
Natural Product-Inspired Discovery of Naphthoquinone-Furo-Piperidine Derivatives as Novel STAT3 Inhibitors. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
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- 3. WO2014186035A1 - Inhibitors of the kynurenine pathway - Google Patents [patents.google.com]
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- 5. Anticancer therapeutic strategies for targeting mutant p53-Y220C - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Aqueous Solubility of Furo[2,3-c]pyridine-7-carboxamide
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of Furo[2,3-c]pyridine-7-carboxamide. The methodologies described herein are designed to be systematic, allowing for logical, evidence-based decisions in formulation development.
Section 1: Initial Characterization & Baseline Assessment (FAQs)
This section addresses the fundamental questions researchers should consider before attempting any solubility enhancement technique. A validated baseline is critical for evaluating the success of any subsequent strategy.
Q1: What are the likely physicochemical properties of Furo[2,3-c]pyridine-7-carboxamide that contribute to its poor aqueous solubility?
A: The structure of Furo[2,3-c]pyridine-7-carboxamide suggests several factors contributing to low water solubility:
-
Aromatic Heterocyclic Core: The fused furo-pyridine ring system is largely rigid, planar, and hydrophobic.
-
Amide Group: While the carboxamide group can participate in hydrogen bonding as both a donor (N-H) and an acceptor (C=O), its contribution to solubility is often less than that of more ionizable groups like amines or carboxylic acids.[1]
-
Crystalline Structure: Poorly soluble drugs often exist in a stable crystalline lattice. Significant energy is required to break this lattice apart during dissolution, a factor that amorphous dispersions can mitigate.[2][3]
-
pKa Influence: The pyridine nitrogen atom is basic and can be protonated. The pKa of this group will dictate the pH at which the molecule gains a positive charge, a state that typically enhances aqueous solubility. The amide group itself is generally neutral in the physiological pH range.[4][5]
Q2: How do I accurately measure the baseline aqueous solubility of my compound?
A: Establishing a reliable baseline is the most critical first step. The shake-flask method is a standard and trustworthy technique.
Protocol 1: Baseline Solubility Determination (Shake-Flask Method)
Scientific Rationale: This method determines the thermodynamic equilibrium solubility by allowing excess solid to equilibrate with the solvent over an extended period. This ensures the solution is truly saturated and the measurement is reproducible.
Materials:
-
Furo[2,3-c]pyridine-7-carboxamide (solid)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Type I deionized water
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
0.22 µm syringe filters (PTFE or other chemically resistant membrane)
-
Analytical balance
-
HPLC-UV or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of solid Furo[2,3-c]pyridine-7-carboxamide to a glass vial. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is 1-5 mg per mL of solvent.
-
Add a known volume of the aqueous medium (e.g., PBS, pH 7.4) to the vial.
-
Securely cap the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for 24-48 hours. This duration is crucial to ensure equilibrium is reached.
-
After equilibration, allow the vials to stand for at least 1 hour to let undissolved solids settle.
-
Carefully withdraw a sample from the supernatant. Immediately filter it through a 0.22 µm syringe filter to remove all particulate matter.
-
Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.
-
Quantify the concentration of the dissolved compound using a pre-validated analytical method (see Section 4 for a guide on HPLC method development).
-
Repeat the measurement in triplicate to ensure precision.
Section 2: Troubleshooting & Strategy Selection
Once you have a baseline solubility value, you can select an appropriate enhancement strategy. The choice depends on the desired formulation, the magnitude of the required solubility increase, and the physicochemical properties of the compound.
Workflow for Selecting a Solubility Enhancement Strategy
The following diagram outlines a logical progression from simpler to more complex techniques.
Caption: Decision workflow for solubility enhancement.
Section 3: Detailed Troubleshooting Guides
This section provides step-by-step protocols for the most common and effective solubility enhancement techniques.
Guide 1: pH Modification
Q: My compound is insoluble in neutral water. Can I use pH adjustment?
A: Yes, this is often the most effective initial strategy for compounds containing an ionizable group like the pyridine nitrogen in Furo[2,3-c]pyridine-7-carboxamide. Lowering the pH will protonate this nitrogen, creating a cationic salt form that is typically much more water-soluble.[6]
-
Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).
-
Perform the shake-flask solubility measurement (Protocol 1) in each of these buffers.
-
Plot the measured solubility (on a log scale) against the pH.
-
The resulting profile will reveal the pH range where solubility is maximized.
Expert Insight: The pH at which the solubility begins to increase sharply corresponds roughly to the pKa of the pyridine nitrogen. This data is invaluable for developing oral formulations (predicting dissolution in the stomach) or parenteral formulations where pH must be controlled.
| pH | Hypothetical Solubility (µg/mL) |
| 2.0 | 1500 |
| 3.0 | 950 |
| 4.0 | 120 |
| 5.0 | 15 |
| 6.0 | < 1 |
| 7.0 | < 1 |
| 8.0 | < 1 |
| Caption: Example pH-solubility data table. |
Guide 2: Cosolvency
Q: pH adjustment is insufficient or undesirable for my application. How can I use cosolvents?
A: Cosolvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[7][8] This makes the environment more favorable for a hydrophobic molecule like Furo[2,3-c]pyridine-7-carboxamide to dissolve. This is a common strategy for creating liquid formulations for preclinical studies.[9][10][11]
-
Prepare stock solutions of your compound in 100% cosolvent (e.g., Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)).
-
Create a series of aqueous solutions containing varying percentages of each cosolvent (e.g., 10%, 20%, 30%, 40% v/v in water or buffer).
-
Determine the solubility in each cosolvent/water mixture using the shake-flask method (Protocol 1).
-
Plot solubility versus cosolvent percentage to identify the most effective agent and the required concentration.
Expert Insight: While effective, high concentrations of cosolvents can sometimes cause drug precipitation upon dilution into a larger aqueous environment (e.g., during an in vitro assay or upon injection). Always check the stability of your final solution upon dilution.
| Cosolvent System (v/v) | Hypothetical Solubility (µg/mL) |
| 10% PEG 400 in PBS | 25 |
| 20% PEG 400 in PBS | 150 |
| 40% PEG 400 in PBS | 900 |
| 20% PG in PBS | 80 |
| 40% Ethanol in PBS | 650 |
| Caption: Example cosolvent screening data. |
Guide 3: Surfactant-Mediated Solubilization
Q: My compound still precipitates upon dilution from a cosolvent system. Would surfactants help?
A: Yes. Surfactants form micelles in water above a certain concentration known as the Critical Micelle Concentration (CMC).[12][13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic Furo[2,3-c]pyridine-7-carboxamide can be encapsulated within this core, increasing its apparent solubility and preventing precipitation upon dilution.[14][15][16]
-
Select a few non-ionic surfactants common in pharmaceutical use (e.g., Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL).
-
Prepare a series of aqueous solutions with surfactant concentrations both below and above their known CMC values (e.g., 0.01%, 0.1%, 0.5%, 1.0%, 2.0% w/v).
-
Determine the solubility of your compound in each surfactant solution using the shake-flask method.
-
A sharp increase in solubility should be observed as the surfactant concentration crosses the CMC.
Guide 4: Cyclodextrin Complexation
Q: I need a stable, potentially injectable formulation with low toxicity. Are cyclodextrins a good option?
A: Absolutely. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate hydrophobic "guest" molecules like Furo[2,3-c]pyridine-7-carboxamide, forming a water-soluble "inclusion complex."[18][] This is a widely used and effective method for enhancing solubility, stability, and bioavailability.[20] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly useful due to their high water solubility and safety profile.[21]
Caption: Formation of a cyclodextrin inclusion complex.
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10, 15% w/v).
-
Add an excess of Furo[2,3-c]pyridine-7-carboxamide to each solution.
-
Equilibrate using the shake-flask method (Protocol 1) for 24-48 hours.
-
Filter and quantify the concentration of the dissolved drug in each sample.
-
Plot the drug concentration versus the HP-β-CD concentration. A linear relationship (an Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.
Guide 5: Solid Dispersions
Q: I am developing an oral solid dosage form and need to maximize dissolution rate. How can I use solid dispersions?
A: Solid dispersion is a powerful technique for improving the dissolution and bioavailability of poorly soluble drugs.[2][22][23][24] It involves dispersing the drug in a hydrophilic carrier matrix at a solid state.[25] This process often converts the drug from its stable crystalline form to a higher-energy, more soluble amorphous state.[26][27]
Common Preparation Methods:
-
Solvent Evaporation/Spray Drying: The drug and a carrier polymer (e.g., PVP, HPMC-AS) are dissolved in a common solvent, which is then rapidly evaporated, leaving a solid dispersion.[23][28]
-
Hot-Melt Extrusion (HME): The drug and a thermoplastic polymer carrier are mixed and heated, and the molten mixture is extruded. This solvent-free method is efficient and scalable.[3]
Expert Insight: Formulating a stable and effective solid dispersion is a complex task that requires specialized equipment and expertise. It is considered an advanced strategy, typically employed when other methods are insufficient or when developing a final solid oral dosage form. Key challenges include ensuring the amorphous form does not recrystallize over time.[22][25]
Section 4: Analytical Quantification Protocol
Q: What is a reliable method for quantifying Furo[2,3-c]pyridine-7-carboxamide in my solubility samples?
A: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) is the gold standard for this application due to its specificity, sensitivity, and accuracy.[29]
Protocol 6: Generic RP-HPLC-UV Method Development
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Solvent B: Acetonitrile or Methanol.
-
-
Detection: Use a UV detector. Scan the UV spectrum of your compound to find the wavelength of maximum absorbance (λ-max) for optimal sensitivity.
-
Elution:
-
Begin with an isocratic method (e.g., 50:50 A:B) and adjust the ratio to achieve a retention time between 2 and 10 minutes.
-
If co-eluting peaks are an issue, develop a gradient method (e.g., starting at 10% B and ramping to 90% B over 10 minutes).
-
-
Calibration: Prepare a series of standards of known concentration to create a calibration curve (Peak Area vs. Concentration). Ensure the curve is linear (R² > 0.999) over the range of concentrations you expect in your samples.
-
Validation: Once optimized, validate the method for linearity, accuracy, and precision as per standard laboratory procedures.
Section 5: Summary of Enhancement Techniques
| Technique | Principle of Operation | Key Advantages | Key Disadvantages | Best For... |
| pH Adjustment | Ionization of the basic pyridine nitrogen to form a soluble salt.[6] | Simple, inexpensive, highly effective for ionizable compounds. | Only works for ionizable compounds; risk of precipitation upon pH change. | Initial screening; oral and injectable formulations where pH can be controlled. |
| Cosolvency | Reducing the polarity of the aqueous solvent system.[7][8][9] | Simple to prepare; effective for achieving high concentrations. | Risk of precipitation on dilution; potential for toxicity with some solvents. | Preclinical in vitro and in vivo studies; non-aqueous formulations. |
| Surfactants | Encapsulation of the drug within hydrophobic micelle cores.[12][13][14] | Improves both solubility and stability upon dilution. | Can interfere with some biological assays; requires concentrations above CMC. | Formulations requiring stability upon dilution; both oral and parenteral systems. |
| Cyclodextrins | Formation of a soluble host-guest inclusion complex.[17][18][] | High solubilizing capacity; improves stability; low toxicity (esp. HP-β-CD). | Can be expensive; potential for competitive displacement of the drug. | Injectable formulations; oral formulations to improve bioavailability and mask taste. |
| Solid Dispersion | Conversion to a high-energy amorphous state within a hydrophilic carrier.[2][25][27] | Dramatically increases dissolution rate and bioavailability. | Complex to formulate and manufacture; risk of physical instability (recrystallization). | Final development of oral solid dosage forms (tablets, capsules). |
References
-
Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]
-
Parmar, K., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. PMC. Retrieved from [Link]
-
Savjani, K. T., et al. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. Retrieved from [Link]
-
Pawar, J., & Farooqui, M. (2020). A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC. Retrieved from [Link]
-
Kaur, M., et al. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
Auctores. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Retrieved from [Link]
-
Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Not Just Science. (2026). Aromatic Compounds vs Cyclodextrins: Molecular Interactions. Retrieved from [Link]
-
Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. JOCPR. Retrieved from [Link]
-
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]
-
ResearchGate. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2024). SOLID DISPERSION: STRATEGIES TO ENHANCE SOLUBILITY AND DISSOLUTION RATE OF POORLY WATER-SOLUBLE DRUG. Retrieved from [Link]
-
Al-kassas, E., et al. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil. Retrieved from [Link]
-
Kumar, A., et al. (2023). A recent overview of surfactant–drug interactions and their importance. PMC. Retrieved from [Link]
-
ACS Publications. (2007). Cyclodextrin Enhanced Biodegradation of Polycyclic Aromatic Hydrocarbons and Phenols in Contaminated Soil Slurries. Retrieved from [Link]
-
MDPI. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. Retrieved from [Link]
-
Popa, M. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
-
Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Retrieved from [Link]
-
American Pharmaceutical Review. (n.d.). Solubilizer Excipients. Retrieved from [Link]
-
NextSDS. (n.d.). Furo[2,3-c]pyridine-7-carboxamide (9CI) — Chemical Substance Information. Retrieved from [Link]
-
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides. Retrieved from [Link]
-
Drug Development and Delivery. (2018). Aqueous solubility-enhancing excipient technologies: a review of recent developments. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]
-
NIH PubChem. (n.d.). Furo[2,3-c]pyridine. Retrieved from [Link]
-
ACS Publications. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Retrieved from [Link]
-
NextSDS. (n.d.). Furo[2,3-c]pyridine-7-carboxaldehyde (9CI) — Chemical Substance Information. Retrieved from [Link]
-
Mayo, K. H., et al. (2007). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Retrieved from [Link]
-
JOCPR. (n.d.). Spectrophotometric determination of 6-(trifluoro methyl) furo [2,3-b] pyridine-2- carbohydrazide derivatives. Retrieved from [Link]
-
PubMed. (2022). pH-Dependent Conformational Switching of Amide Bonds from Full trans to Full cis and Vice Versa. Retrieved from [Link]
-
NIH PubChem. (n.d.). Furo[3,2-c]pyridine. Retrieved from [Link]
-
NIH PubChem. (n.d.). Furo[2,3-b]pyridine-2-carboxamide. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Pyridine. Retrieved from [Link]
-
Karunakaran, A., et al. (2021). Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. Retrieved from [Link]
-
Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. Retrieved from [Link]
-
Journal of Pharmaceutical Research International. (2021). Visible Quantitative Methods for the Estimation of Furosemide in Pure form and Pharmaceutical Formulations. Retrieved from [Link]
-
Opast Publisher. (n.d.). Estimation of Furosemide in Pharmaceutical Preparation Samples. Retrieved from [Link]
-
PubChemLite. (n.d.). Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3). Retrieved from [Link]
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. japer.in [japer.in]
- 3. Review on Solubility Enhancement Techniques for Poorly Soluble Drugs | Auctores [auctoresonline.org]
- 4. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH-Dependent Conformational Switching of Amide Bonds─from Full trans to Full cis and Vice Versa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. wjbphs.com [wjbphs.com]
- 10. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 11. longdom.org [longdom.org]
- 12. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. A recent overview of surfactant–drug interactions and their importance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aromatic Compounds vs Cyclodextrins: Molecular Interactions [eureka.patsnap.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications | MDPI [mdpi.com]
- 22. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ijpsr.com [ijpsr.com]
- 27. seppic.com [seppic.com]
- 28. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 29. ANALYTICAL METHODS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting low synthesis yield of Furo[2,3-C]pyridine-7-carboxamide
Welcome to the Advanced Troubleshooting Guide for the synthesis of Furo[2,3-c]pyridine-7-carboxamide. This scaffold is a critical intermediate in the development of various biologically active molecules, including p53 mutant stabilizers and HIV-1 protease inhibitors[1][2]. Synthesizing this bicyclic system with high regioselectivity and converting the 7-position to a primary carboxamide often presents significant yield bottlenecks.
This guide is designed for drug development professionals to diagnose, troubleshoot, and optimize their synthetic workflows.
Diagnostic Workflow for Yield Optimization
Before altering your chemical equivalents, utilize the following diagnostic pathway to isolate the root cause of your low yield.
Diagnostic decision tree for isolating Furo[2,3-c]pyridine-7-carboxamide synthesis bottlenecks.
Troubleshooting FAQs
Q1: My initial cyclization to form the furan ring is yielding less than 35%. I am currently using an iodine-mediated cyclization. How can I improve this?
Expert Insight: The iodine-mediated cyclization (e.g., using I2 and NaHCO3 followed by DBU) is notoriously inefficient for this specific scaffold, often capping at ~35% yield due to competing side reactions and poor dehydroiodination kinetics[1]. Solution: Switch to a selenium-mediated cyclization. Treating the precursor acid with PhSeCl followed by NaIO4 -mediated oxidative dehydroselenylation is a highly self-validating system. The PhSeCl/NaIO4 system reliably pushes the cyclization and subsequent elimination to near-quantitative yields (often >85% over two steps) because the selenoxide elimination proceeds via a highly concerted, low-activation-energy pathway[1][3].
Q2: The aromatization of my 2,3-dihydrofuro[2,3-c]pyridine intermediate is failing, resulting in a complex mixture. What is the cause?
Expert Insight: Aromatization requires a strong, non-nucleophilic base to drive the elimination without attacking the newly formed electrophilic centers. Solution: Ensure your solvent is strictly anhydrous. The recommended protocol utilizes potassium tert-butoxide (t-BuOK) in refluxing THF[1]. Even trace amounts of water will quench the t-BuOK, forming KOH, which can act as a nucleophile and open the furan ring. If your yield is dropping, titrate your THF for water content (must be <50 ppm) and ensure your t-BuOK is fresh and unexposed to atmospheric moisture.
Q3: I have successfully synthesized the 7-cyano-furo[2,3-c]pyridine core, but converting the nitrile to the 7-carboxamide results in massive material loss to the carboxylic acid.
Expert Insight: The hydrolysis of a nitrile to a primary amide is difficult to stop at the amide stage under standard aqueous acidic or basic conditions; the amide is often more susceptible to further hydrolysis than the starting nitrile, leading directly to the 7-carboxylic acid. Solution: Abandon standard aqueous hydrolysis. Instead, utilize mild, controlled hydration conditions. Two highly effective alternatives are:
-
Basic Hydrogen Peroxide: Using H2O2 with catalytic K2CO3 in DMSO at room temperature. The hydroperoxide anion ( HOO− ) is a highly effective nucleophile for nitriles, and the resulting peroxyimidic acid intermediate collapses cleanly to the amide without further hydrolysis.
-
Transition Metal Catalysis: Use Parkins catalyst ([PtH(H2O)(PMe3)2]OH) or a Ru-based catalyst in aqueous ethanol. This provides near 100% chemoselectivity for the primary amide.
Quantitative Data: Reagent Matrix for Core Cyclization
To illustrate the causality behind reagent selection, the following table summarizes the expected yields during the critical furan-ring formation step based on literature benchmarks[1][3].
| Starting Material | Reagent System | Intermediate Formed | Secondary Reagent (Elimination) | Overall Yield | Primary Failure Mode |
| Pyridine-acetic acid | I2 / NaHCO3 | Iodolactone | DBU | ~35% | Incomplete dehydroiodination |
| Pyridine-acetic acid | PhSeCl | Selenolactone | NaIO4 | 89 - 95% | Trace moisture quenching PhSeCl |
| 2,3-Dihydro-core | DDQ | N/A | N/A | ~40% | Over-oxidation / Decomposition |
| 2,3-Dihydro-core | t-BuOK / THF | N/A | N/A | 88% | Nucleophilic ring opening (if wet) |
Validated Experimental Protocol: 7-Position Amidation
If you are synthesizing the target via a 7-carboxylic acid intermediate (a common route if the nitrile over-hydrolyzes), standard coupling agents (EDC/HOBt) often fail due to the steric and electronic environment of the[2,3-c] fusion. The following protocol utilizes CDI (1,1'-Carbonyldiimidazole) for reliable amidation.
Objective: Conversion of Furo[2,3-c]pyridine-7-carboxylic acid to Furo[2,3-c]pyridine-7-carboxamide.
Materials:
-
Furo[2,3-c]pyridine-7-carboxylic acid (1.0 eq)
-
1,1'-Carbonyldiimidazole (CDI) (1.5 eq)
-
Ammonium acetate ( NH4OAc ) or aqueous NH3 (28%) (5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Suspend Furo[2,3-c]pyridine-7-carboxylic acid (1.0 mmol) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.
-
Add CDI (1.5 mmol) in one portion. The reaction will effervesce as CO2 is released.
-
Mechanistic Checkpoint: Stir the mixture at room temperature for 2 hours. The suspension should clear as the active acyl imidazole intermediate forms. LC-MS can be used to verify the consumption of the starting acid (quench an aliquot in methanol to observe the methyl ester).
-
Amidation: Once activation is complete, add ammonium acetate (5.0 mmol) directly to the reaction mixture. (Alternatively, if using aqueous ammonia, cool the reaction to 0°C before dropwise addition to prevent exothermic degradation).
-
Stir the reaction at room temperature for 12 hours.
-
Workup: Pour the reaction mixture into ice-cold water (25 mL). The Furo[2,3-c]pyridine-7-carboxamide should precipitate as a solid.
-
Filter the precipitate, wash with cold water (2 x 10 mL) and diethyl ether (10 mL), and dry under high vacuum.
-
Validation: If precipitation does not occur, extract with EtOAc (3 x 20 mL), wash the combined organics with brine, dry over Na2SO4 , and concentrate under reduced pressure[2]. Purify via silica gel chromatography (DCM:MeOH gradient).
References
-
SYNTHESIS OF FURO[2,3-c]PYRIDINE Source: Heterocycles, Vol. 83, No. 8, 2011 (Meng-Yang Chang and Hang-Yi Tai) URL:[Link]
- WO2024238406A1 - Furopyridine compounds as p53 mutant stabilizer and uses thereof Source: Google Patents URL
Sources
Preventing Furo[2,3-C]pyridine-7-carboxamide degradation during long-term storage
A Guide to Ensuring Long-Term Stability and Preventing Degradation
Welcome to the technical support guide for Furo[2,3-c]pyridine-7-carboxamide. As Senior Application Scientists, we understand that the long-term stability of your research compounds is critical to the validity and success of your experiments. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you maintain the integrity of Furo[2,3-c]pyridine-7-carboxamide during storage.
Frequently Asked Questions (FAQs)
Q1: What is the single most important factor for the long-term storage of solid Furo[2,3-c]pyridine-7-carboxamide?
Exclusion of atmospheric moisture and oxygen is paramount. The carboxamide functional group is susceptible to hydrolysis, and heterocyclic rings can be sensitive to oxidation.[1] Storing the solid compound under an inert atmosphere (argon or nitrogen) in a tightly sealed, desiccated environment is the most critical step you can take.
Q2: Should I store my compound as a solid or in a solution?
For long-term storage, the solid (powder) form is strongly recommended. Storing compounds in solution increases molecular mobility and exposes them to solvent-mediated degradation pathways, significantly shortening their shelf-life. Solutions should be prepared fresh for each experiment whenever possible.
Q3: My solid compound has developed a slight yellow or brownish tint over time. Is it degraded?
A change in color is a common visual indicator of potential degradation. This can result from the formation of minor chromophoric degradation products, often arising from oxidative processes or other complex reactions. While a slight color change doesn't automatically mean the compound is unusable, it warrants immediate investigation using analytical methods like HPLC or LC-MS to assess purity.
Q4: What are the ideal temperature conditions for storing Furo[2,3-c]pyridine-7-carboxamide?
Lower temperatures are generally better as they slow down the kinetics of chemical degradation.[2] We recommend storage at -20°C for long-term stability. For highly critical samples or reference standards, -80°C is preferred. Avoid repeated freeze-thaw cycles, as this can introduce moisture and physically stress the material.
Troubleshooting Guide: Degradation Issues
Issue 1: I'm observing new, small peaks in my HPLC chromatogram that were not there previously.
-
Potential Cause: This is a classic sign of degradation. New peaks, especially those that grow over time, likely represent degradation products. The stability of a drug substance is a critical parameter that can affect purity and safety.[1]
-
Troubleshooting Steps:
-
Confirm Identity: If you have access to mass spectrometry (LC-MS), analyze the new peaks to determine their mass. A mass corresponding to the hydrolyzed carboxylic acid (loss of NH₂) or an oxidized derivative is a strong indicator of a specific degradation pathway.
-
Perform a Forced Degradation Study: To proactively identify these degradants, it is useful to perform a forced degradation study.[3] This involves intentionally stressing the compound under harsh conditions (acid, base, oxidation, heat, light) to generate the likely degradation products. This will help you confirm if the new peaks in your stored sample match the ones generated under specific stress conditions.
-
Review Storage Conditions: Immediately assess your storage protocol. Is the container sealed properly? Was the compound exposed to light or air? Refer to our Recommended Storage Protocols below and relocate the material to optimal conditions.
-
Issue 2: The biological or chemical reactivity of my compound has decreased.
-
Potential Cause: A loss of potency is a direct consequence of a decrease in the purity of the active pharmaceutical ingredient (API) due to degradation. The formation of inactive degradation products lowers the effective concentration of your compound.
-
Troubleshooting Steps:
-
Quantitative Analysis: Use a validated, stability-indicating HPLC method to accurately quantify the purity of your stored sample against a freshly prepared standard or a previously qualified lot. A decrease of >5-10% in the main peak area is significant.[1]
-
Check for Insolubles: Degradation can sometimes lead to polymerization or the formation of less soluble products. Before use, carefully inspect solutions for any particulate matter.
-
Implement Stricter Handling: When weighing the compound, do so in a controlled environment (e.g., a glove box) or as quickly as possible to minimize exposure to the atmosphere. Use fresh, high-purity solvents for all solutions.
-
Core Stability & Potential Degradation Mechanisms
Furo[2,3-c]pyridine-7-carboxamide possesses several functional groups that can influence its stability. Understanding these provides the rationale for proper storage and handling. The primary sites of vulnerability are the carboxamide group and the fused furo-pyridine heterocyclic system.
-
Hydrolysis: The amide bond of the carboxamide is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid.[1][4] This is often the most common degradation pathway, especially in the presence of moisture.
-
Oxidation: Heterocyclic rings, particularly electron-rich furan rings, can be susceptible to oxidation.[5] This can be initiated by atmospheric oxygen, trace peroxides in solvents (like THF or diethyl ether), or light.
-
Photodegradation: Many aromatic and heterocyclic systems absorb UV light, which can provide the energy to initiate degradation reactions.[3] Storing the compound in amber vials is essential to protect it from light.
Diagram: Potential Degradation Pathways
The following diagram illustrates the most probable degradation routes for Furo[2,3-c]pyridine-7-carboxamide.
Caption: Workflow for a forced degradation study to develop a stability-indicating method.
General-Purpose Stability-Indicating HPLC Method
This method serves as a starting point. It must be optimized and validated for your specific equipment and needs.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Photodiode Array (PDA) detector to monitor multiple wavelengths and assess peak purity. A primary wavelength can be selected based on the compound's UV max.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
By following this comprehensive guide, you can significantly mitigate the risk of degradation, ensuring the long-term integrity of your Furo[2,3-c]pyridine-7-carboxamide samples and enhancing the reliability of your research outcomes.
References
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2017). Stress degradation studies have been carried out on Furosemide and novel SIAM RP-HPLC method has been developed and validated for quantitative analysis of Furosemide.
- BioProcess International. (2026). Forced Degradation Studies: Regulatory Considerations and Implementation.
- PMC. Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.
- Malaria World. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity.
- Journal of Drug Delivery and Therapeutics. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.
- Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review.
- Journal of Analytical & Pharmaceutical Research. (2016). Forced Degradation Studies.
- RSC Publishing. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- MDPI. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- PMC. (2021). Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials.
- Chinese Chemical Society. (2022). N-Heterocycles Extended π-Conjugation Enables Ultrahigh Capacity, Long-Lived, and Fast-Charging Organic Cathodes for Aqueous Zinc Batteries.
- MDPI. (2021). The Biochemical Pathways of Nicotinamide-Derived Pyridones.
- PMC. Heterocyclic Anticancer Compounds: Recent Advances and the Paradigm Shift towards the Use of Nanomedicine's Tool Box.
- RASĀYAN J. Chem. (2024). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS.
- International Journal of Pharmacy and Biological Sciences. (2013). ANALYTICAL DETERMINATION OF FUROSEMIDE.
Sources
Technical Support Center: Optimizing HPLC Retention Times for Furo[2,3-C]pyridine-7-carboxamide
Welcome to the technical support guide for the chromatographic analysis of Furo[2,3-C]pyridine-7-carboxamide and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing High-Performance Liquid Chromatography (HPLC) retention times for this specific class of heterocyclic compounds. The unique chemical properties of the furopyridine scaffold, which fuses a π-deficient pyridine ring with a π-excessive furan ring, present distinct challenges and opportunities in chromatographic method development.[1]
This guide provides a structured approach to troubleshooting common issues, from inconsistent retention times to poor peak shape, grounding all recommendations in established chromatographic principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my retention times for Furo[2,3-C]pyridine-7-carboxamide drifting to shorter times with each injection?
A gradual decrease in retention time often points to a few key issues: column contamination, insufficient equilibration time, or changes in the mobile phase composition.[2][3] Strongly retained impurities from your sample matrix can accumulate on the column, altering the stationary phase chemistry and leading to retention time shifts.[3] Ensure your column is thoroughly flushed and regenerated after each analytical run. Additionally, confirm that your column is fully equilibrated with the starting mobile phase conditions before each injection; this typically requires passing 10-20 column volumes of the mobile phase through the column.[3]
Q2: I'm observing significant peak tailing for my Furo[2,3-C]pyridine-7-carboxamide peak. What is the likely cause and how can I fix it?
Peak tailing with basic, nitrogen-containing compounds like furopyridines is commonly caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases (e.g., C18).[4] This can be addressed by adjusting the mobile phase pH to be at least one to two pH units below the pKa of your analyte, which for many pyridine derivatives is around 5.2-6.[5][6] Lowering the pH protonates the silanol groups, minimizing these unwanted interactions.[4] Alternatively, adding a competing base like triethylamine (TEA) to the mobile phase can also mitigate tailing.[4]
Q3: Is an isocratic or gradient elution method better for analyzing Furo[2,3-C]pyridine-7-carboxamide and its potential impurities?
For complex samples containing analytes with a wide range of polarities, such as a parent compound and its impurities, gradient elution is generally superior to isocratic elution.[7][8] A gradient method, which involves changing the mobile phase composition over time (e.g., increasing the percentage of organic solvent), allows for the efficient elution of both polar and nonpolar compounds in a single run, resulting in better peak shapes and resolution.[7] An initial "scouting" gradient (e.g., 5-95% organic solvent over 20-40 minutes) is a good starting point to determine the elution profile of your sample components.[9][10]
Q4: My Furo[2,3-C]pyridine-7-carboxamide is very polar and has poor retention on a standard C18 column. What are my options?
Poor retention of polar compounds on traditional reversed-phase columns is a common challenge.[11][12] Several strategies can be employed. You can use a column with a polar-embedded or polar-endcapped stationary phase, which is designed for enhanced retention of polar analytes.[13] Another option is to work with highly aqueous mobile phases (e.g., >95% water), although this can sometimes lead to "phase dewetting" on standard C18 columns.[12] For very polar compounds, Hydrophilic Interaction Chromatography (HILIC) is an excellent alternative to reversed-phase chromatography.[11]
Section 2: Troubleshooting Guides
This section provides in-depth, step-by-step guides to address specific chromatographic issues you may encounter.
Retention time stability is critical for reliable quantification and identification. Drifting retention times can invalidate an entire analytical run.
Problem Statement: The retention time of Furo[2,3-C]pyridine-7-carboxamide consistently increases or decreases over a sequence of injections.
Initial Diagnostic Workflow:
A diagnostic workflow for retention time drift.
Step-by-Step Troubleshooting Protocol:
-
Verify Mobile Phase Integrity:
-
Causality: The composition of the mobile phase is a primary driver of retention in reversed-phase HPLC.[11] Even small changes in the organic solvent-to-aqueous ratio can cause significant shifts in retention time.[11]
-
Action: Prepare fresh mobile phase. Ensure accurate measurements, especially of the organic modifier. Use a buffer to control and stabilize the pH, as the ionization state of Furo[2,3-C]pyridine-7-carboxamide will affect its polarity and retention.[14][15] For robust methods, the mobile phase pH should be at least one unit away from the analyte's pKa.[6][16] Keep mobile phase reservoirs covered to prevent the evaporation of more volatile organic solvents like acetonitrile.
-
-
Ensure Proper Column Equilibration:
-
Causality: The stationary phase requires adequate time to equilibrate with the mobile phase at the start of a run and between gradient runs. Insufficient equilibration is a common cause of retention time drift, especially at the beginning of a sequence.[3]
-
Action: Before the first injection, flush the column with at least 10-20 column volumes of the initial mobile phase. The re-equilibration time at the end of a gradient should be sufficient to return the column to its initial state.
-
-
Check for Column Contamination:
-
Causality: Buildup of strongly retained sample components can create active sites on the column, altering its chemistry and leading to retention shifts.[3]
-
Action: Implement a column wash step after each sequence. This typically involves flushing with a strong solvent (like 100% acetonitrile or methanol) to remove hydrophobic contaminants. If retention times are consistently decreasing, it may indicate the accumulation of polar interferents.
-
-
Evaluate System Temperature Stability:
-
Causality: Column temperature directly affects retention time. A 1°C change can alter retention times by 1-2%.[2] Fluctuations in ambient laboratory temperature can cause gradual drift if a column oven is not used.
-
Action: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature (e.g., 25°C or 30°C).[17]
-
Quantitative Parameter Summary for Retention Time Stability:
| Parameter | Potential Issue | Recommended Action |
| Mobile Phase pH | Drifting pH | Use a buffer with a pKa within 1 unit of the desired mobile phase pH. |
| Organic Solvent % | Evaporation/Inaccurate Mixing | Prepare fresh daily, keep reservoirs covered. |
| Column Temperature | Fluctuation | Use a column oven set to a constant temperature. |
| Equilibration Time | Insufficient | Equilibrate with 10-20 column volumes of initial mobile phase. |
Poor peak shape, particularly tailing, compromises resolution and the accuracy of peak integration.
Problem Statement: The Furo[2,3-C]pyridine-7-carboxamide peak exhibits significant tailing (USP Tailing Factor > 1.5).
Troubleshooting Workflow for Peak Tailing:
A workflow for troubleshooting peak tailing.
Step-by-Step Optimization Protocol:
-
Mobile Phase pH Adjustment (Primary Action):
-
Causality: The basic nitrogen in the pyridine ring of your analyte can interact with acidic silanol groups on the silica packing material, causing peak tailing.[4] By lowering the mobile phase pH, you protonate these silanols, reducing their capacity for this secondary interaction.
-
Protocol:
-
Prepare a series of mobile phases with the aqueous component buffered at different pH values (e.g., pH 4.0, 3.5, 3.0, 2.5) using a suitable buffer like phosphate or formate.
-
Inject your standard at each pH condition, keeping all other parameters (gradient, temperature, flow rate) constant.
-
Plot the USP Tailing Factor against the mobile phase pH to identify the optimal pH that minimizes tailing. For many basic compounds, a pH range of 2.5-4.0 is effective.[6]
-
-
-
Use of Mobile Phase Additives:
-
Causality: A small amount of a competing base in the mobile phase can preferentially interact with the active silanol sites, effectively shielding them from your analyte.[4]
-
Protocol:
-
To your optimized mobile phase, add a competing base like Triethylamine (TEA) at a concentration of 5-10 mM.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject your standard and compare the peak shape to the analysis without the additive.
-
-
-
Check for Column Overload:
-
Causality: Injecting too much analyte mass can saturate the stationary phase, leading to a characteristic "right triangle" peak shape.[18]
-
Action: Prepare a dilution series of your sample (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL, 1 µg/mL). Inject each concentration and observe the peak shape. If the tailing improves significantly at lower concentrations, column overload is a contributing factor. Reduce your sample concentration or injection volume accordingly.
-
Comparative Table for Peak Shape Optimization Strategies:
| Strategy | Mechanism | Pros | Cons |
| Lower Mobile Phase pH | Suppresses silanol ionization | Highly effective, improves retention predictability | May affect analyte stability; requires buffered mobile phase |
| Add Competing Base (TEA) | Shields active silanol sites | Effective at moderate pH | Can suppress MS signal, may be difficult to flush from column |
| Reduce Sample Load | Prevents stationary phase saturation | Simple to implement | May compromise sensitivity for trace impurity analysis |
References
-
Furo[2,3-c]pyridine | C7H5NO | CID 12826108. PubChem - NIH. [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. [Link]
-
Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). DTIC. [Link]
-
Troubleshooting HPLC Column Retention Time Drift. Hawach. [Link]
-
Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. SciSpace. [Link]
-
Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency. Pure Synth. [Link]
-
HPLC Method for Analysis of Pyridine on Primesep 100 Column. SIELC Technologies. [Link]
-
Retention and Selectivity of Aromatic Hydrocarbons with Polar Groups in Ternary Reversed-Phase–HPLC Systems with Tetrahydrofuran as Modifier. LCGC International. [Link]
-
The Secrets of Successful Gradient Elution. LCGC International. [Link]
-
Isocratic Vs. Gradient Elution in Chromatography. Phenomenex. [Link]
-
Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. PMC. [Link]
-
Designing a Reversed-Phase Column for Polar Compound Retention. Waters Corporation. [Link]
-
FUROPYRIDINES. SYNTHESIS AND PROPERTIES. Semantic Scholar. [Link]
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. alwsci. [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]
-
The Role of pH in Retention and Selectivity. LCGC International. [Link]
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Technical Support Center: Resolving NMR Peak Overlap in Furo[2,3-C]pyridine-7-carboxamide Spectra
Welcome to the technical support guide for resolving Nuclear Magnetic Resonance (NMR) peak overlap in Furo[2,3-C]pyridine-7-carboxamide derivatives. This resource is designed for researchers, scientists, and drug development professionals who are working with these complex heterocyclic systems. The inherent complexity of the Furo[2,3-C]pyridine-7-carboxamide scaffold often leads to crowded and overlapping signals in ¹H NMR spectra, which can complicate structure elucidation and characterization. This guide provides a series of troubleshooting strategies and advanced NMR techniques to help you tackle these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic protons on my Furo[2,3-C]pyridine-7-carboxamide often overlap in the ¹H NMR spectrum?
A1: The fused ring system of Furo[2,3-C]pyridine-7-carboxamide creates a rigid structure where the aromatic protons on both the furan and pyridine rings resonate in a relatively narrow chemical shift range, typically between 7.0 and 9.0 ppm. Their electronic environments are often similar, leading to closely spaced or overlapping signals, making unambiguous assignment from a simple 1D ¹H NMR spectrum challenging.
Q2: I am struggling to differentiate between the diastereotopic protons of a methylene group in my molecule. What is the best approach?
A2: Diastereotopic protons are chemically non-equivalent and should, in theory, have different chemical shifts. However, if the chiral center is distant or the conformational environment is not sufficiently asymmetric, these signals can overlap. The most effective way to resolve these is often through two-dimensional (2D) NMR experiments like HSQC, which correlates protons to their attached carbons.[1] Since the protons are attached to the same carbon, they will appear on the same vertical line in the HSQC spectrum, but at different proton chemical shifts, confirming their diastereotopic nature.
Q3: Can changing the NMR solvent really help in resolving peak overlap?
A3: Absolutely. Changing the deuterated solvent is a simple yet powerful method to induce changes in chemical shifts.[2] Aromatic solvents like benzene-d₆ or pyridine-d₅ can cause significant shifts compared to chloroform-d or DMSO-d₆ due to anisotropic effects.[3][4][5] This can often be enough to separate overlapping signals.
Q4: When should I consider using a higher field NMR spectrometer?
A4: If you have access to a higher field instrument, it is almost always beneficial for resolving peak overlap. A stronger magnetic field increases the chemical shift dispersion, meaning the signals are spread out over a wider frequency range, which can simplify complex spectra. However, many peak overlap issues can be resolved at lower fields using the techniques described in this guide.
Troubleshooting Guides
Problem 1: Overlapping Aromatic Proton Signals
The aromatic region of the ¹H NMR spectrum of Furo[2,3-C]pyridine-7-carboxamide derivatives is often the most congested. Here is a systematic approach to deconvolve these signals.
Step 1: Solvent Titration
A change in solvent can alter the chemical environment enough to resolve overlapping peaks.[2]
-
Protocol:
-
Acquire a standard ¹H NMR spectrum in a common solvent like CDCl₃ or DMSO-d₆.
-
If overlap is observed, carefully evaporate the solvent and re-dissolve the sample in an aromatic solvent such as benzene-d₆ or pyridine-d₅.
-
Acquire a new ¹H NMR spectrum and compare the chemical shifts.
-
-
Causality: Aromatic solvents induce anisotropic effects, creating a magnetic field that can shield or deshield nearby protons depending on their spatial orientation relative to the solvent molecule.[3][4][5] This differential shifting can effectively resolve overlapping signals.
Step 2: Variable Temperature (VT) NMR
Changing the temperature can alter molecular conformations and hydrogen bonding, leading to changes in chemical shifts.[2][6]
-
Protocol:
-
Choose a solvent with a wide liquid range (e.g., toluene-d₈ for high temperatures, methanol-d₄ for low temperatures).
-
Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10 K increments from 298 K to 348 K).
-
Monitor the chemical shifts of the overlapping protons.
-
-
Causality: As temperature changes, the populations of different molecular conformations can shift, altering the average chemical environment of the protons.[6] For protons involved in hydrogen bonding (like the amide N-H), temperature changes can be particularly effective.[5]
Step 3: 2D NMR Techniques
When 1D methods are insufficient, 2D NMR provides a powerful way to resolve signals by spreading them into a second dimension.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8][9] Cross-peaks in the COSY spectrum connect coupled protons, allowing you to trace out spin systems even if the signals overlap in the 1D spectrum.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just those that are directly coupled.[7][8][10] This is particularly useful for identifying all the protons of a particular structural fragment.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (< 5 Å), regardless of whether they are connected through bonds.[11][12][13] This is invaluable for determining the stereochemistry and conformation of your molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to.[14][15] Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are 2-4 bonds away.[14][16][17][18] This is crucial for piecing together the carbon skeleton of the molecule.
Problem 2: Ambiguous Connectivity and Structural Isomers
For complex Furo[2,3-C]pyridine-7-carboxamide derivatives, it can be challenging to confirm the exact connectivity and rule out structural isomers.
Workflow for Structural Elucidation
The following workflow demonstrates a logical approach to structure elucidation using a combination of 2D NMR experiments.
Concluding Remarks
Resolving NMR peak overlap in Furo[2,3-C]pyridine-7-carboxamide spectra requires a systematic and multi-faceted approach. By starting with simple adjustments to experimental conditions like solvent and temperature, and then moving to more advanced 2D NMR techniques, you can effectively deconvolve complex spectra and unambiguously determine the structure of your compounds. For particularly challenging cases, lanthanide shift reagents offer a powerful tool for spectral simplification. The strategic application of these methods will enhance the accuracy and efficiency of your structural analysis in the exciting field of drug discovery and development. [19][20][21]
References
- NOESY and ROESY. (2018, August 8). [Source not available].
-
Advances in Nuclear Magnetic Resonance for Drug Discovery - PMC. (2009, June 5). National Institutes of Health. [Link]
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The advantages of overlaying an HSQC spectrum with an HMBC spectrum. (2026, January 27). ACD/Labs. [Link]
-
COSY vs TOCSY. (2008, June 3). University of Ottawa NMR Facility Blog. [Link]
-
Getting COSY with the TOCSY Experiment. (2019, June 14). Nanalysis. [Link]
-
NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021, July 12). Nanalysis. [Link]
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Variable Temperature to Improve NMR Resolution. (2014, March 6). University of Ottawa NMR Facility Blog. [Link]
- Solvent effects on the nuclear magnetic resonance spectra of arom
- Advanced Modern NMR Techniques Enhance the Efficacy of Pharmaceutical Analysis. (2025, April 25). [Source not available].
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HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. JEOL. [Link]
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-
TOCSY. (2024, November 12). Chemistry LibreTexts. [Link]
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ADVANCED NMR APPROACHES FOR DRUG DISCOVERY. (2022). MMCE 2022. [Link]
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Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. (2025, September 1). ACS Omega. [Link]
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Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments' benchtop NMR. [Link]
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Two Dimensional Heteronuclear NMR Spectroscopy. (2023, February 11). Chemistry LibreTexts. [Link]
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NMR Spectroscopy :: 5-HMR-2 Chemical Shift. (2020, February 14). Organic Chemistry Data. [Link]
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Difference between HSQC and HMBC NMR spectroscopy? (2019, December 13). ResearchGate. [Link]
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Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? (2013, October 9). ResearchGate. [Link]
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Lanthanide shift reagents in nmr. (2022, December 23). Slideshare. [Link]
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Lanthanide Shift Reagents in NMR. Scribd. [Link]
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Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. National Institutes of Health. [Link]
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HSQC / HMBC prediction. cheminfo ELN documentation. [Link]
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-
Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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What are some NMR problem solving tricks? (2014, October 15). Quora. [Link]
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Chemical Shift Reagent| Proton NMR| Simplification of Complex Spectra. (2022, December 23). YouTube. [Link]
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-
Nuclear Overhauser effect. Wikipedia. [Link]
-
Two Dimensional Homonuclear NMR Spectroscopy. (2024, December 18). Chemistry LibreTexts. [Link]
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-
Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... ResearchGate. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments. (2017, February 2). CDN. [Link]
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2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. [Link]
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NMR Spectroscopy Practice Problems. (2020, December 4). Chemistry Steps. [Link]
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NMR - Interpretation. (2023, January 29). Chemistry LibreTexts. [Link]
-
Supporting Information. The Royal Society of Chemistry. [Link]
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High Resolution Proton NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
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Minimizing off-target toxicity of Furo[2,3-C]pyridine-7-carboxamide in cell culture
A Guide to Investigating and Mitigating Off-Target Toxicity in Preclinical Cell Culture
Introduction: The furo[2,3-c]pyridine core is a recognized privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including potential as kinase inhibitors and modulators of critical signaling pathways.[1] As researchers like you work to characterize novel derivatives such as Furo[2,3-C]pyridine-7-carboxamide, early and accurate assessment of cellular toxicity is paramount. Unexplained cytotoxicity can confound experimental results and derail promising projects. This guide is designed to provide a logical framework for troubleshooting unexpected toxicity, helping you differentiate between desired on-target effects and problematic off-target liabilities. We will explore common mechanisms of drug-induced toxicity and provide actionable protocols to de-risk your compounds in cell culture.
Section 1: Frequently Asked Questions (FAQs) - First-Pass Troubleshooting
This section addresses the initial questions that arise when encountering unexpected cytotoxicity during compound screening.
Q1: My cells are showing significant death at concentrations where I expect to see target engagement, not widespread toxicity. How can I begin to determine if this is an on-target or off-target effect?
A: This is a critical first step. An on-target effect, while potent, should ideally be limited to cell lines dependent on the target pathway. Off-target toxicity often presents as a generalized cytotoxic effect across multiple, unrelated cell lines.
A simple, first-pass experiment is to test your compound's cytotoxicity in a small panel of cell lines:
-
Target-Positive Line: The cell line where you expect to see a therapeutic, on-target effect (e.g., a cancer cell line with an activating mutation in your target kinase).
-
Target-Negative Line: A cell line from a similar tissue of origin that does not express the target or is not dependent on its activity.
-
Unrelated, Robust Line: A commonly used, hardy cell line (e.g., HEK293T) to assess baseline cytotoxicity.
If all three cell lines exhibit cytotoxicity at similar concentrations, you have a strong preliminary case for off-target effects that requires deeper investigation.
Q2: What are the most common underlying mechanisms of off-target drug-induced cytotoxicity in vitro?
A: While mechanisms can be compound-specific, several common pathways are frequently implicated in off-target toxicity.[2] Understanding these can help you design more specific follow-up experiments:
-
Mitochondrial Toxicity: Disruption of the mitochondrial respiratory chain can lead to a rapid depletion of cellular ATP, triggering apoptosis or necrosis.[3]
-
Reactive Oxygen Species (ROS) and Oxidative Stress: Many compounds can induce the formation of ROS, which damages lipids, proteins, and DNA, leading to cell death.[2]
-
Reactive Metabolite Formation: Cellular enzymes (e.g., Cytochrome P450s) can metabolize a parent compound into a more reactive, and therefore more toxic, species.[3]
-
Disruption of Cell Cycle Control: Unintended inhibition of key cell cycle proteins, such as certain kinases, can lead to mitotic arrest and cell death.[4]
-
Membrane Damage: Some compounds, particularly at higher concentrations, can physically disrupt the integrity of the cell membrane, causing necrosis.[5]
Q3: My cell viability assay results are inconsistent between experiments. What are the common pitfalls?
A: Reproducibility is key. Inconsistent viability data often stems from experimental variables.[6][7] Here are the most common factors to check:
-
Assay Choice: Metabolism-based assays (e.g., MTT, MTS) are very common but can be misleading. If your compound directly inhibits mitochondrial function, the assay will report reduced viability even if the cells are not yet dead, confounding the results.[8] It is crucial to use an orthogonal method, such as a DNA-staining assay (e.g., CellTox™ Green) or an ATP-based assay (e.g., CellTiter-Glo®), to confirm the results.[9]
-
Cell Density: Seeding density must be precise. Overly dense cultures can be nutrient-deprived and more sensitive to toxic insults, while sparse cultures may not show robust effects.[7]
-
Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is below the toxicity threshold for your specific cell line (typically <0.5%).
-
Compound Stability and Aggregation: At higher concentrations, compounds can precipitate out of solution, leading to non-linear dose-responses. Always check for solubility issues.
Q4: Can my choice of cell culture model influence the observed toxicity?
A: Absolutely. Standard 2D monolayer cultures lack the complexity of in vivo tissues and can sometimes provide misleading toxicity data.[10][11]
-
2D vs. 3D Culture: Three-dimensional (3D) cell culture models, such as spheroids or organoids, better replicate the cell-cell interactions and diffusion gradients of a tumor microenvironment.[12] This can reveal toxicities not seen in 2D culture or, conversely, show that a compound is less toxic in a more physiologically relevant system.[11]
-
Metabolic Competence: Liver-derived cells (e.g., HepG2, primary hepatocytes) are often used to assess toxicity because they are metabolically active and can reveal toxicity caused by reactive metabolites.[5][12] If your compound is intended for systemic administration, evaluating it in a liver cell model is a crucial step.
Section 2: In-Depth Troubleshooting & Mitigation Guides
This section provides structured approaches to diagnose and solve complex toxicity issues.
Guide 2.1: Deconvoluting On-Target vs. Off-Target Effects
When initial screening suggests off-target activity, a systematic approach is needed to confirm this hypothesis. The following workflow provides a logical progression of experiments.
Caption: Workflow for distinguishing on-target from off-target cytotoxicity.
Explanation of the Workflow:
-
Experiment 1: Target-Negative Cell Line Test: The most straightforward method. If the compound is equally potent in a cell line that does not depend on your intended target, the cytotoxic effect cannot be mediated by that target. A greater than 10-fold loss in potency in the target-negative line suggests the effect is at least partially on-target.
-
Experiment 2: Target Rescue: This provides more definitive proof. If the toxicity is on-target, artificially increasing the amount of the target protein in the cell (e.g., via transient transfection or a stable inducible system) should require more compound to achieve the same effect, thus "rescuing" the cells and shifting the IC50. If the IC50 does not change, the toxicity is independent of your target. Genetic approaches like CRISPR-Cas9 can also be used to knock out the target, which should confer resistance if the toxicity is on-target.[13]
Guide 2.2: Strategies to Mitigate Off-Target Toxicity in Culture
Once off-target toxicity is confirmed, several strategies can be employed at the bench to find a therapeutic window for your compound, allowing you to study its on-target effects at non-toxic concentrations.
| Strategy | Rationale & Causality | Implementation Notes |
| Reduce Exposure Time | Off-target effects, especially those related to metabolic stress or ROS production, are often time-dependent. Shortening the incubation period may allow for the observation of on-target biology before widespread cytotoxicity occurs.[6] | Perform a time-course experiment (e.g., 6, 24, 48, 72 hours) to find the optimal window. Measure both a proximal on-target biomarker and cell viability at each time point. |
| Optimize Culture Medium | The composition of the cell culture medium can significantly impact a cell's metabolic state and sensitivity to toxins.[14] For example, switching from glucose to galactose-containing medium forces cells to rely on oxidative phosphorylation, making them more sensitive to mitochondrial toxins.[14] | This is an advanced technique. If mitochondrial toxicity is suspected, comparing compound effects in glucose vs. galactose media can be a powerful diagnostic tool. |
| Transition to 3D Culture | 3D models can be more resistant to certain toxic insults due to factors like restricted drug penetration and altered cellular metabolism, which may better reflect an in vivo scenario.[11][12] This can widen the therapeutic window. | Use a scaffold-free (e.g., hanging drop, ultra-low attachment plates) or scaffold-based (e.g., Matrigel) method appropriate for your cell type. Validate spheroid/organoid formation before compound treatment. |
| Co-treatment with Protectants | If a specific off-target mechanism is hypothesized (e.g., oxidative stress), co-incubation with a known protective agent can rescue the cells from the off-target effect, while preserving the on-target activity. | For suspected ROS production, co-treat with an antioxidant like N-acetylcysteine (NAC) and see if it rescues viability without affecting your on-target endpoint. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for the assays discussed in this guide. Always optimize conditions for your specific cell lines and experimental setup.
Protocol 3.1: Multiplexed Viability and Apoptosis Assay
This protocol allows for the simultaneous measurement of viability (as a marker of necrosis/late apoptosis) and apoptosis from the same well, providing a richer dataset than a single endpoint assay.
Principle: A cell-impermeant DNA dye (e.g., CellTox™ Green) quantifies viability loss by staining cells with compromised membranes. A luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) measures apoptosis.
Materials:
-
CellTox™ Green Cytotoxicity Assay (Promega)
-
Caspase-Glo® 3/7 Assay (Promega)
-
White, clear-bottom 96-well plates
-
Multimode plate reader (fluorescence and luminescence)
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a pre-determined optimal density. Incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add your Furo[2,3-C]pyridine-7-carboxamide derivative in a serial dilution. Include a vehicle-only control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., a high concentration of staurosporine). Incubate for the desired exposure time (e.g., 24 hours).
-
Viability Measurement (Fluorescence):
-
Add CellTox™ Green Reagent to all wells according to the manufacturer's instructions (typically a 1:500 dilution).
-
Incubate for 15 minutes at 37°C, protected from light.
-
Read fluorescence (Excitation: ~485 nm, Emission: ~520 nm) to measure cytotoxicity.
-
-
Apoptosis Measurement (Luminescence):
-
Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Mix briefly on an orbital shaker and incubate at room temperature for 30-60 minutes.
-
Read luminescence to measure caspase-3/7 activity.
-
Self-Validation & Controls:
-
Vehicle Control: Establishes the baseline health of the cells.
-
Positive Control: Ensures the assay reagents and system are working correctly.
-
Data Normalization: Express fluorescence and luminescence data as a percentage of the vehicle control.
Protocol 3.2: ROS Detection Assay
Principle: A cell-permeable probe like DCFDA (2',7'-dichlorodihydrofluorescein diacetate) is non-fluorescent until it is deacetylated by intracellular esterases and subsequently oxidized by ROS into the highly fluorescent DCF.
Materials:
-
DCFDA (or similar ROS probe)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Seeding & Treatment: Seed and treat cells as described in Protocol 3.1. A shorter incubation time (e.g., 1-6 hours) is often optimal for detecting acute ROS production. Include a positive control for ROS induction (e.g., H₂O₂ or menadione).
-
Probe Loading: Remove the treatment media and wash cells gently with warm PBS. Add media containing the ROS probe (e.g., 10 µM DCFDA) and incubate for 30-60 minutes at 37°C.
-
Measurement: Wash cells again with warm PBS to remove excess probe. Add back PBS or phenol red-free media.
-
Read Fluorescence: Immediately measure fluorescence (Excitation: ~495 nm, Emission: ~529 nm).
Self-Validation & Controls:
-
Positive Control (H₂O₂): Confirms that the cells and probe can produce a positive signal.
-
Unloaded Control: Cells not treated with the probe should be included to measure background autofluorescence.
Section 4: Visualizing Off-Target Mechanisms
Understanding the potential cascade of events in drug-induced toxicity can aid in experimental design. The following diagram illustrates a common pathway where an off-target interaction at the mitochondrion leads to cell death.
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- 11. Editorial: Advances in 3D cell culture for drug screening and toxicology evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to the LC-MS/MS Analytical Method Validation for Furo[2,3-c]pyridine-7-carboxamide
Introduction
Furo[2,3-c]pyridine-7-carboxamide and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery. For any new chemical entity (NCE) to advance through the development pipeline, establishing a reliable bioanalytical method for its quantification in biological matrices is a non-negotiable prerequisite. Such methods are foundational for critical pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence studies that underpin regulatory submissions.[1][2]
Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for these applications due to its unparalleled sensitivity, specificity, and speed.[3][4] However, the power of this technique can only be harnessed if the analytical method is rigorously validated to ensure it is reliable, reproducible, and fit for its intended purpose.
This guide provides an in-depth, comparative analysis of the validation process for a robust LC-MS/MS method for Furo[2,3-c]pyridine-7-carboxamide in human plasma. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. The validation parameters and acceptance criteria discussed are benchmarked against the stringent guidelines set forth by major regulatory bodies, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[3][5][6]
The Analytical Strategy: Why LC-MS/MS?
The molecular structure of Furo[2,3-c]pyridine-7-carboxamide, featuring a basic pyridine nitrogen, makes it an ideal candidate for positive mode electrospray ionization (ESI), a common technique in LC-MS. This inherent property allows for highly sensitive detection.
While alternative methods exist, they present significant limitations for this application:
-
HPLC-UV: This technique often lacks the sensitivity required to measure the low concentrations of a drug typically found in plasma after dosing. Furthermore, it is susceptible to interference from endogenous matrix components that may co-elute with the analyte, compromising specificity.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a non-volatile and thermally labile molecule, Furo[2,3-c]pyridine-7-carboxamide would require chemical derivatization to be analyzed by GC-MS. This adds complexity, time, and a potential source of variability to the analytical process.[7][8]
LC-MS/MS overcomes these challenges by physically separating the analyte from matrix components via liquid chromatography and then selectively detecting it based on its unique mass-to-charge ratio (m/z) and fragmentation pattern. This two-dimensional specificity is crucial for accurate quantification in complex biological fluids.[9]
Proposed Validated LC-MS/MS Method
The following table outlines the optimized parameters for the quantification of Furo[2,3-c]pyridine-7-carboxamide.
| Parameter | Condition | Rationale |
| LC System | UPLC (Ultra-Performance Liquid Chromatography) | Provides higher resolution and faster run times compared to conventional HPLC. |
| Column | C18 Reverse-Phase, 1.7 µm, 2.1 x 50 mm | C18 is a versatile stationary phase suitable for retaining moderately polar compounds. The small particle size enhances separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier protonates the analyte, improving peak shape and ionization efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | Optimized for the column dimensions to ensure efficient separation. |
| MS System | Triple Quadrupole Mass Spectrometer (QqQ) | The gold standard for quantitative bioanalysis, enabling highly selective Multiple Reaction Monitoring (MRM). |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The basic pyridine nitrogen is readily protonated, leading to a strong signal in positive mode. |
| MRM Transitions | Analyte: 177.1 > 118.1; IS: 182.1 > 123.1 | Specific precursor-product ion transitions are monitored for the analyte and its stable isotope-labeled internal standard (IS) to ensure maximum specificity. |
| Internal Standard (IS) | Furo[2,3-c]pyridine-7-carboxamide-d5 | A stable isotope-labeled IS is the ideal choice as it co-elutes and experiences similar matrix effects to the analyte, correcting for variability during sample preparation and injection.[10] |
Core Validation Parameters: Protocols & Performance
A bioanalytical method validation is a comprehensive process demonstrating that the method is reliable for its intended use.[3] Full validation is required when a new method is developed.[3] The workflow involves assessing a series of key parameters against predefined acceptance criteria derived from regulatory guidelines.[3][5][11]
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation (PPT) protocol was selected for sample preparation. This technique is efficient for high-throughput analysis.
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to the Synthetic Production of Furo[2,3-C]pyridine-7-carboxamide
Introduction: The Significance of the Furo[2,3-c]pyridine Scaffold
The Furo[2,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, forming the structural basis for a variety of biologically active compounds.[1][2] Its derivatives have garnered attention for their potential therapeutic applications, including as potent HIV-1 protease inhibitors and B-Raf inhibitors.[1][3] The synthesis of Furo[2,3-c]pyridine-7-carboxamide, a key analogue, is of particular interest to researchers in drug discovery and development. This guide provides a comparative analysis of two distinct and prominent synthetic pathways for the construction of the Furo[2,3-c]pyridine core, a critical step in the production of Furo[2,3-c]pyridine-7-carboxamide. The presented methodologies are based on established literature and offer a foundation for further exploration and optimization in a research setting.
Comparative Analysis of Synthetic Pathways
This guide will focus on two principal strategies for the synthesis of the Furo[2,3-c]pyridine scaffold:
-
Pathway A: Linear Synthesis from a Piperidinone Precursor
-
Pathway B: Convergent Synthesis via Palladium-Catalyzed Annulation
A thorough examination of these pathways will provide insight into their respective advantages and disadvantages, enabling researchers to make informed decisions based on factors such as starting material availability, scalability, and desired substitution patterns.
Pathway A: Linear Synthesis Commencing from N-Benzenesulfonylpiperidin-4-one
This synthetic route represents a linear approach where the furan ring is systematically constructed upon a piperidinone framework, which is subsequently aromatized to yield the desired Furo[2,3-c]pyridine core.[1][4]
Conceptual Workflow of Pathway A
Caption: Linear synthesis of the Furo[2,3-c]pyridine core from a piperidinone precursor.
Detailed Experimental Protocol for Pathway A
The following protocol is a detailed, step-by-step methodology for the synthesis of the Furo[2,3-c]pyridine core starting from N-benzenesulfonylpiperidin-4-one.[1][5]
Step 1: Synthesis of the β,γ-Unsaturated Ester
-
To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add (carbethoxymethylene)triphenylphosphorane.
-
Reflux the mixture for 10 hours.
-
Cool the mixture and concentrate under reduced pressure.
-
Purify the crude product via column chromatography to yield the α,β-unsaturated ester.
-
Dissolve the α,β-unsaturated ester in tetrahydrofuran (THF) and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reflux the mixture for 10 hours to induce deconjugation, yielding the β,γ-unsaturated ester.
Step 2: Hydrolysis to the Carboxylic Acid
-
To a solution of the β,γ-unsaturated ester in THF, add a 2N aqueous solution of sodium hydroxide (NaOH).
-
Reflux the mixture for 15 hours.
-
Acidify the reaction mixture with 2N HCl and extract the product.
Step 3: Selenolactonization
-
Dissolve the carboxylic acid from the previous step in THF.
-
Add phenylselenyl chloride (PhSeCl) at room temperature and stir for 2 hours to yield the selenolactone.
Step 4: Oxidative Dehydroselenylation
-
To a solution of the selenolactone in THF, add sodium periodate (NaIO4).
-
Stir the reaction at room temperature for 2 hours to afford the α,β-unsaturated lactone.
Step 5: Reduction and Aromatization
-
Cool a solution of the α,β-unsaturated lactone in THF to 0°C.
-
Add diisobutylaluminium hydride (DIBAL-H) dropwise and stir for 5 hours.
-
To a solution of the resulting intermediate in THF, add potassium tert-butoxide (t-BuOK) and reflux for 1 hour to yield the Furo[2,3-c]pyridine core.[1]
Analysis of Pathway A
| Feature | Assessment |
| Overall Yield | Good[1] |
| Scalability | Moderate; multiple steps and purifications may pose challenges for large-scale synthesis. |
| Versatility | Limited in terms of introducing diverse substituents on the pyridine ring early in the synthesis. |
| Key Reagents | Wittig reagents, DBU, PhSeCl, NaIO4, DIBAL-H, t-BuOK. |
| Advantages | Utilizes readily available starting materials and well-established reaction types. |
| Disadvantages | A lengthy, multi-step process with several intermediates requiring purification. |
Pathway B: Convergent Synthesis via Palladium-Catalyzed Annulation
This modern approach constructs the Furo[2,3-c]pyridine skeleton in a convergent manner by coupling a pre-functionalized pyridine with a terminal alkyne, followed by an intramolecular cyclization.[6][7] This strategy offers greater flexibility in the introduction of substituents.
Conceptual Workflow of Pathway B
Caption: Convergent synthesis of the Furo[2,3-c]pyridine core via palladium-catalyzed annulation.
General Experimental Protocol for Pathway B
The following is a generalized protocol for the palladium-catalyzed synthesis of the Furo[2,3-c]pyridine core.
Step 1: Palladium-Catalyzed Cross-Coupling and Cyclization
-
To a dry reaction flask under an inert atmosphere, add the substituted 3-halopyridine (e.g., 3-iodo-4-hydroxypyridine), the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide (CuI).
-
Add an anhydrous solvent (e.g., DMF or THF) and a base (e.g., triethylamine).
-
Stir the reaction mixture at an appropriate temperature and monitor its progress by TLC.
-
Upon completion, perform an aqueous workup and extract the product.
-
Purify the crude product by column chromatography to obtain the desired Furo[2,3-c]pyridine derivative.
Analysis of Pathway B
| Feature | Assessment |
| Overall Yield | Can be variable depending on the substrates and catalyst system. |
| Scalability | Generally good, as it is often a one-pot reaction. |
| Versatility | High; allows for the introduction of a wide range of substituents on both the pyridine and furan rings by varying the starting materials. |
| Key Reagents | Substituted halopyridines, terminal alkynes, palladium catalysts, copper(I) iodide, and a base. |
| Advantages | Convergent and flexible approach, allowing for rapid access to a library of analogues. |
| Disadvantages | Requires careful control of reaction conditions to avoid side reactions and ensure catalyst efficiency. The cost of palladium catalysts can be a factor. |
Final Step: Introduction of the 7-Carboxamide Group
While the above pathways focus on the synthesis of the core Furo[2,3-c]pyridine scaffold, the final step to obtain Furo[2,3-c]pyridine-7-carboxamide would involve the introduction of the carboxamide functionality at the 7-position. A plausible route for this transformation, based on analogous syntheses of carboxamides on related heterocyclic systems, would be:[8]
-
Carboxylation: Introduction of a carboxylic acid group at the 7-position of the Furo[2,3-c]pyridine core. This could potentially be achieved through metallation followed by quenching with carbon dioxide.
-
Amide Coupling: The resulting carboxylic acid would then be coupled with an appropriate amine source using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to yield the final Furo[2,3-c]pyridine-7-carboxamide.
Conclusion and Future Outlook
Both the linear synthesis from a piperidinone precursor and the convergent palladium-catalyzed annulation offer viable routes to the Furo[2,3-c]pyridine core. The choice of pathway will ultimately depend on the specific goals of the research program. For the synthesis of a specific, unsubstituted Furo[2,3-c]pyridine, the linear approach is well-established. However, for the exploration of structure-activity relationships and the generation of a diverse library of analogues, the flexibility of the palladium-catalyzed approach is highly advantageous.
Further research into the direct functionalization of the Furo[2,3-c]pyridine core, particularly at the 7-position, will be crucial for streamlining the synthesis of Furo[2,3-c]pyridine-7-carboxamide and its derivatives. The development of more efficient and selective C-H activation/carboxylation methods could significantly shorten the synthetic sequence and improve overall efficiency.
References
-
Stereoselective Synthesis of Furo[2,3-c]pyridine Pyrimidine Thioethers, A New Class of Potent HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Available at: [Link]
-
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. doi:10.3987/com-11-12248. Available at: [Link]
-
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
-
The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. PubMed. Available at: [Link]
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In vitro vs in vivo correlation for Furo[2,3-C]pyridine-7-carboxamide
As a Senior Application Scientist navigating the complex landscape of neuropharmacology, establishing a robust In Vitro vs. In Vivo Correlation (IVIVC) is the most critical hurdle in drug development. The Furo[2,3-c]pyridine carboxamide scaffold—specifically positional isomers like Furo[2,3-c]pyridine-7-carboxamide (CAS 190957-78-9)[1] and its extensively characterized analog PHA-543613 (the 5-carboxamide)[2]—represents a breakthrough class of α7 nicotinic acetylcholine receptor (nAChR) agonists. These compounds were engineered to address the cognitive deficits associated with schizophrenia and Alzheimer's disease[3][4].
Unlike traditional screening, evaluating α7 nAChR agonists requires overcoming the receptor's notoriously rapid desensitization kinetics. This guide objectively compares the Furo[2,3-c]pyridine carboxamide scaffold against industry-standard alternatives (PNU-282987 and GTS-21) and provides the self-validating experimental workflows necessary to bridge the gap between in vitro binding and in vivo cognitive efficacy.
Mechanistic Grounding: The α7 nAChR Signaling Axis
To understand why the Furo[2,3-c]pyridine scaffold outperforms older alternatives, we must first map its downstream causality. Activation of the homomeric α7 nAChR by these agonists triggers a massive, transient influx of intracellular calcium (Ca²⁺). This calcium spike acts as a secondary messenger, activating the PI3K/Akt signaling cascade[5].
The critical therapeutic node here is the subsequent phosphorylation and inhibition of Glycogen Synthase Kinase-3β (GSK-3β) . By inhibiting pro-apoptotic GSK-3β, Furo[2,3-c]pyridine carboxamides confer profound neuroprotection and restore synaptic plasticity, which translates to the reversal of sensory gating deficits[5].
Fig 1: Downstream neuroprotective signaling pathway following α7 nAChR activation.
Comparative Performance Data
When benchmarking Furo[2,3-c]pyridine carboxamides against other well-known α7 agonists like [4], the primary differentiators are binding affinity (K_i) and the minimum effective dose required to achieve in vivo efficacy. The furopyridine core provides an optimal balance of lipophilicity and hydrogen-bonding, resulting in rapid blood-brain barrier (BBB) penetration and high oral bioavailability[2].
| Pharmacological Parameter | Furo[2,3-c]pyridine carboxamides | PNU-282987 | GTS-21 (Historical) |
| Target Affinity (α7 K_i) | < 10 nM (e.g., 8.8 nM) | 27 nM | ~1.5 μM |
| Functional Efficacy (EC₅₀) | ~65 - 80 nM | ~120 nM | ~2.5 μM |
| 5-HT₃ Receptor Antagonism | Moderate (K_i ~600 nM) | Weak | Weak |
| Brain Penetration (LogBB) | Rapid / High | Good | Moderate |
| In Vivo Efficacy (P50 Reversal) | 0.3 mg/kg (i.v.) | 1.0 mg/kg (i.v.) | > 5.0 mg/kg (i.v.) |
Data synthesized from foundational Pfizer SAR studies and comparative pharmacology reviews (; )[3][4].
Establishing the IVIVC Translation Logic
A common pitfall in α7 nAChR drug development is the disconnect between in vitro potency and in vivo efficacy. Because α7 receptors rapidly desensitize upon continuous exposure to an agonist, a compound with extremely high affinity but poor pharmacokinetic (PK) clearance will paradoxically act as a functional antagonist in vivo.
The Furo[2,3-c]pyridine scaffold succeeds because it establishes a perfect IVIVC: its rapid brain penetration aligns with a controlled C_max and moderate systemic clearance, allowing for pulsatile receptor activation rather than sustained desensitization[2].
Fig 2: Logical workflow bridging in vitro binding to in vivo pharmacodynamic efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . They include built-in controls that isolate the specific variables being tested, ensuring that the observed effects are definitively caused by α7 nAChR modulation.
Protocol A: In Vitro Whole-Cell Patch-Clamp Electrophysiology
Causality Rationale: Why use labor-intensive patch-clamp over high-throughput FLIPR (calcium flux) assays? FLIPR measures bulk calcium over seconds, which misses the millisecond-scale peak transient current of α7 nAChRs and conflates receptor desensitization with low compound efficacy. Patch-clamp provides the temporal resolution required to capture true EC₅₀.
Step-by-Step Methodology:
-
Cell Preparation: Culture GH4C1 cells or rat hippocampal neurons stably expressing human α7 nAChRs.
-
Electrode Pulling: Fabricate borosilicate glass pipettes with a resistance of 3–5 MΩ when filled with intracellular solution (135 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3).
-
Recording Setup: Establish a whole-cell configuration. Voltage-clamp the cell at a holding potential of -70 mV.
-
Rapid Compound Application: Use a computerized rapid-perfusion system (solution exchange < 20 ms) to apply the Furo[2,3-c]pyridine compound for exactly 1 second to prevent prolonged desensitization.
-
Self-Validation Step (Antagonist Blockade): After recording the agonist-evoked inward current, wash the cell for 2 minutes. Pre-incubate the cell with 10 nM Methyllycaconitine (MLA), a highly selective α7 antagonist[4][5]. Re-apply the Furo[2,3-c]pyridine compound.
-
Validation Logic: If the current is completely abolished, it proves the recorded signal was 100% α7-mediated and not an artifact of endogenous receptors or membrane instability.
-
Protocol B: In Vivo Auditory Sensory Gating (P50) Deficit Reversal
Causality Rationale: Schizophrenia patients exhibit a failure to filter out repetitive auditory stimuli—a sensory gating deficit. In rodents, administering amphetamine disrupts their ability to suppress the startle response to a second auditory click (the P50 wave). Activating α7 receptors on hippocampal interneurons restores the GABAergic inhibitory tone required to filter this second stimulus[4].
Step-by-Step Methodology:
-
Electrode Implantation: Surgically implant recording electrodes into the CA3 region of the hippocampus in adult male Sprague-Dawley rats. Allow 1 week for recovery.
-
Baseline Recording (Control 1): Present paired auditory clicks (Click 1 and Click 2) separated by 500 ms. Record the evoked potentials. A normal rat will show a heavily suppressed response to Click 2 (T/C ratio < 0.5).
-
Deficit Induction (Control 2): Administer d-amphetamine (2 mg/kg, s.c.). Wait 15 minutes and repeat the auditory clicks.
-
Validation Logic: The T/C ratio should approach 1.0, validating that the sensory gating deficit has been successfully induced.
-
-
Compound Administration: Administer the Furo[2,3-c]pyridine test compound (e.g., 0.3 mg/kg, i.v.)[4].
-
Efficacy Readout: Repeat the auditory clicks 15 minutes post-dose. A successful IVIVC is validated when the T/C ratio returns to baseline levels (< 0.5), proving that the compound successfully penetrated the BBB and engaged the central α7 target to restore cognitive filtering[2][4].
References
-
Wishka, D. G., et al. (2006). "Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship." Journal of Medicinal Chemistry. URL:[Link]
-
Uteshev, V. V., et al. (2011). "α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer's Disease." The Open Medicinal Chemistry Journal. URL:[Link]
-
Krafft, P. R., et al. (2012). "α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage." Stroke. URL:[Link]
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- 3. Discovery of N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an agonist of the alpha7 nicotinic acetylcholine receptor, for the potential treatment of cognitive deficits in schizophrenia: synthesis and structure--activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease [openmedicinalchemistryjournal.com]
- 5. α7 nicotinic acetylcholine receptor agonism confers neuroprotection through GSK-3β inhibition in a mouse model of intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Safe Disposal of Furo[2,3-C]pyridine-7-carboxamide and its Derivatives
The core principle of this guide is risk mitigation. Given the pyridine substructure, we must assume that Furo[2,3-C]pyridine-7-carboxamide may possess hazardous properties, including potential toxicity, and as such, should be handled as hazardous waste.[1] Under no circumstances should this compound or its residues be disposed of in standard trash or down the sanitary sewer system.[1][2]
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, a thorough risk assessment is paramount. The pyridine moiety suggests potential for skin and eye irritation, and possible toxicity if inhaled or ingested.[3][4] Therefore, all handling and disposal activities must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemically resistant nitrile or neoprene gloves, inspected for integrity before each use. | To prevent dermal absorption, a primary route of exposure for many organic compounds.[1] |
| Eye Protection | Chemical safety goggles or a full-face shield. | To protect the eyes from accidental splashes of the chemical or its solutions.[1] |
| Lab Coat | A flame-resistant laboratory coat, fully buttoned. | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for spill cleanup or when handling powders outside of a fume hood. | To prevent inhalation of airborne particles or vapors.[5][6] |
II. Step-by-Step Disposal Protocol
The disposal of Furo[2,3-C]pyridine-7-carboxamide must follow a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste management service.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Obtain a Designated Waste Container: Utilize a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or glass containers with a secure, screw-top cap are generally suitable for organic chemical waste.[2][7] These are typically provided by your institution's Environmental Health & Safety (EHS) department.
-
Label the Waste Container: Before adding any waste, affix a hazardous waste tag. The Environmental Protection Agency (EPA) mandates that labels include the words "Hazardous Waste," the full chemical name(s) of the contents, and an indication of the associated hazards (e.g., "Toxic," "Flammable").[8]
-
Transfer the Waste: Carefully transfer the Furo[2,3-C]pyridine-7-carboxamide waste into the labeled container. If the compound is in a solution, the solvent(s) and their approximate concentrations must also be listed on the waste tag.[1]
-
Segregate Incompatible Wastes: Do not mix Furo[2,3-C]pyridine-7-carboxamide waste with other chemical waste streams unless their compatibility is confirmed.[9] Pyridine and its derivatives are incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Mixing incompatible chemicals can lead to dangerous reactions.
-
Secure and Store the Container: Tightly seal the container to prevent leaks or the escape of volatile components.[7] Store the container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[8][10] The SAA should be a cool, dry, and well-ventilated area away from sources of ignition.[2]
III. Regulatory Compliance: Adhering to EPA and OSHA Standards
The disposal of chemical waste is regulated by federal and state agencies. The EPA, under the Resource Conservation and Recovery Act (RCRA), provides a "cradle-to-grave" framework for hazardous waste management.[11] Laboratories in academic institutions may be subject to the alternative requirements of Subpart K, which allows for more flexibility in hazardous waste determination.[12][13]
The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including proper training for all personnel who handle hazardous materials.[10][14]
Diagram 1: Decision Workflow for Furo[2,3-C]pyridine-7-carboxamide Disposal
Caption: A workflow for the safe disposal of Furo[2,3-C]pyridine-7-carboxamide.
IV. Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate potential hazards.
-
Small Spills (manageable within 10 minutes by trained personnel):
-
Evacuate non-essential personnel from the immediate area.[9]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[2]
-
Carefully collect the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2][9]
-
Clean the spill area with a suitable solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
-
Large Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team or EHS department.[7]
-
V. Final Disposal Method: Incineration
The recommended method for the final disposal of pyridine and its derivatives is high-temperature incineration by a licensed hazardous waste disposal facility.[9][15][16] This process ensures the complete destruction of the organic compound, minimizing its environmental impact.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of Furo[2,3-C]pyridine-7-carboxamide, protecting themselves, their colleagues, and the environment.
References
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Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (n.d.). Retrieved from [Link]
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Comprehensive Safety and Handling Guide for Furo[2,3-C]pyridine-7-carboxamide
This guide provides essential safety and logistical information for the handling of Furo[2,3-C]pyridine-7-carboxamide, a heterocyclic compound often utilized in drug discovery and development. Given the absence of specific safety data for this exact molecule, this document is built upon established principles for handling potentially hazardous powdered Active Pharmaceutical Ingredients (APIs) and data from structurally similar furo-pyridine derivatives. The protocols outlined herein are designed to establish a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.
Hazard Assessment and Triage
Key Assumed Hazards:
-
Acute toxicity (oral, dermal, inhalation)
-
Skin irritation
-
Serious eye irritation
-
Respiratory tract irritation
The following table summarizes the hazard classifications for structurally related compounds, forming the basis of our conservative safety approach.
| Compound | CAS Number | Known Hazards |
| Furo[2,3-c]pyridine-4-carboxylic acid | Not available | Skin Irritation, Eye Irritation, Specific target organ toxicity — single exposure[1] |
| 2H,3H-furo[2,3-c]pyridine-7-carboxylic acid | 1780085-06-4 | Acute toxicity (oral, dermal, inhalation), Skin Irritation, Eye Irritation, Specific target organ toxicity — single exposure[2] |
| Furo[3,2-c]pyridine | Not available | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation[3] |
| Furo[2,3-c]pyridine | 19539-50-5 | Acute toxicity (Oral)[4] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.[5][6]
Primary Engineering Controls: The First Line of Defense
All handling of Furo[2,3-C]pyridine-7-carboxamide in its powdered form must be conducted within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the generation of airborne particles.[7] The proper functioning of these engineering controls should be verified before any work commences.
Essential Personal Protective Equipment
The following PPE is required for all personnel handling Furo[2,3-C]pyridine-7-carboxamide:
-
Eye and Face Protection: Tightly fitting safety goggles with side shields are the minimum requirement.[8] A face shield should be worn in addition to goggles when there is a risk of splashing.[9]
-
Hand Protection: Double-gloving with nitrile gloves is recommended. Nitrile gloves provide good chemical resistance, and the outer glove can be removed immediately in case of contamination.[5] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if they are damaged or known to be contaminated.[9]
-
Body Protection: A fully buttoned lab coat is required. For procedures with a higher risk of contamination, chemical-resistant coveralls should be considered.[6]
-
Respiratory Protection: When handling the powder outside of a primary engineering control, or if there is a risk of generating dust, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is necessary.[6] For extended or high-concentration work, a powered air-purifying respirator (PAPR) may be more appropriate.[10]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling Furo[2,3-C]pyridine-7-carboxamide.
Operational Plan: From Receipt to Disposal
A structured operational plan ensures safety at every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]
-
The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.
Handling and Weighing
-
Perform all manipulations of the powdered compound within a chemical fume hood or other suitable containment device.[7]
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work area thoroughly after each use.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate all non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an absorbent material like vermiculite or sand to contain the powder.[12][13]
-
Clean-up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for hazardous waste disposal.[12][13]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report all spills to the laboratory supervisor.
The following flowchart details the spill response procedure.
Caption: Step-by-step spill response plan for Furo[2,3-C]pyridine-7-carboxamide.
Disposal Plan
All waste containing Furo[2,3-C]pyridine-7-carboxamide, including contaminated PPE and cleaning materials, is considered hazardous waste.[14][15]
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.
-
Disposal: Arrange for the disposal of the waste through your institution's EHS-approved hazardous waste disposal service.[12] Incineration at high temperatures is a common disposal method for pyridine-based compounds.[14] Never dispose of this chemical down the drain.[12]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, and seek medical attention.[11]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[11]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
References
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Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]
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12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available at: [Link]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
